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  • Product: 2-(Methylamino)pentanenitrile hydrochloride
  • CAS: 1672675-22-7

Core Science & Biosynthesis

Foundational

crystal structure and polymorphism of 2-(Methylamino)pentanenitrile hydrochloride

An In-depth Technical Guide to the Solid-State Characterization of 2-(Methylamino)pentanenitrile Hydrochloride: A Methodological Approach Abstract The solid-state properties of an active pharmaceutical ingredient (API),...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solid-State Characterization of 2-(Methylamino)pentanenitrile Hydrochloride: A Methodological Approach

Abstract

The solid-state properties of an active pharmaceutical ingredient (API), including its crystal structure and potential for polymorphism, are critical determinants of its stability, solubility, and bioavailability. This guide presents a comprehensive methodological framework for the solid-state characterization of a novel compound, using 2-(Methylamino)pentanenitrile Hydrochloride as a case study. While specific experimental data for this compound is not publicly available, this whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the necessary steps to fully characterize a new chemical entity's solid form. The narrative emphasizes the causality behind experimental choices, the integration of various analytical techniques for a holistic understanding, and the implications of the findings for pharmaceutical development.

Introduction: The Imperative of Solid-State Characterization

The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among the most critical of these are the characteristics of its solid form. The specific arrangement of molecules in a crystal lattice dictates properties such as melting point, dissolution rate, and chemical reactivity.[1] The ability of a compound to exist in more than one crystalline form, a phenomenon known as polymorphism, can have profound implications for the quality, safety, and efficacy of the final drug product.[1][2] Different polymorphs of the same API are, in the eyes of regulatory bodies, different drug substances, each requiring thorough characterization.

This guide will use 2-(Methylamino)pentanenitrile Hydrochloride, a small molecule with functional groups prone to hydrogen bonding and conformational flexibility, as a model system to outline a robust strategy for comprehensive solid-state characterization. We will proceed as if this were a newly synthesized NCE, detailing the logical progression from initial crystallization to the elucidation of its crystal structure and a thorough investigation of its polymorphic landscape.

Part I: Initial Crystallization and Primary Crystal Structure Elucidation

The first step in characterizing the solid state of an NCE is to obtain single crystals of suitable quality for X-ray diffraction. This is often a process of systematic screening.

Experimental Protocol: Initial Crystallization Screening

The goal of this initial screen is to identify solvent systems and conditions that promote the growth of well-ordered, single crystals. The choice of solvents is guided by the predicted solubility of the hydrochloride salt.

Methodology:

  • Solubility Assessment: A preliminary, small-scale solubility test is performed with a range of solvents of varying polarity (e.g., water, methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate, and dichloromethane).

  • Crystallization Methods: Several crystallization techniques are employed in parallel:

    • Slow Evaporation: Saturated or near-saturated solutions of 2-(Methylamino)pentanenitrile Hydrochloride in various solvents are prepared at room temperature and left undisturbed in loosely capped vials to allow for slow evaporation.

    • Vapor Diffusion (Hanging Drop and Sitting Drop): A concentrated solution of the compound is placed as a drop on a siliconized glass slide, which is then inverted and sealed over a reservoir containing a solvent in which the compound is less soluble (the anti-solvent). The vapor of the anti-solvent slowly diffuses into the drop, reducing the solubility and inducing crystallization.

    • Cooling Crystallization: A saturated solution is prepared at an elevated temperature (e.g., 40-60°C) and then slowly cooled to a lower temperature (e.g., 4°C).

Single-Crystal X-ray Diffraction (SC-XRD) and Structure Analysis

Once suitable single crystals are obtained, SC-XRD is the definitive method for determining the molecular structure and crystal packing.

Workflow:

  • Crystal Mounting and Data Collection: A high-quality crystal is selected, mounted on a goniometer, and cooled in a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is collected.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates, bond lengths, bond angles, and torsion angles.

Hypothetical Crystal Structure of Form I

For the purpose of this guide, let us assume the initial crystallization from a methanol/ethyl acetate system yielded a single crystalline form, designated Form I . The hypothetical crystallographic data is summarized in Table 1.

Table 1: Hypothetical Crystallographic Data for 2-(Methylamino)pentanenitrile Hydrochloride (Form I)

ParameterHypothetical Value
Chemical FormulaC6H13ClN2
Formula Weight148.64
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.25
b (Å)8.50
c (Å)12.10
β (°)98.5
Volume (ų)1040.5
Z4
Calculated Density (g/cm³)1.425
Hydrogen BondingN-H···Cl, C-H···N

Analysis of the Hypothetical Structure:

The analysis of the solved structure of Form I would reveal key features. The pentanenitrile backbone would likely adopt a specific conformation to minimize steric hindrance. The protonated methylamino group and the chloride ion would be the primary sites for hydrogen bonding, forming a robust network that defines the crystal packing. For instance, a common motif would be the formation of hydrogen-bonded chains or sheets, which are then packed in three dimensions.

Part II: Comprehensive Polymorphism Screening

The discovery of a single crystal form is not the end of the characterization process; it is the beginning of the search for polymorphism. A thorough screen is essential to de-risk the project by identifying all relevant crystalline forms early in development.

Rationale and Strategy

Polymorphs can arise from different molecular conformations or different packing arrangements in the crystal lattice.[3] A comprehensive screen should explore a wide range of crystallization conditions to provide the kinetic and thermodynamic opportunities for different forms to nucleate and grow.

Experimental Workflow for Polymorphism Screening

The following diagram illustrates a typical workflow for a polymorphism screen.

Polymorphism_Screening_Workflow cluster_screening Polymorphism Screening cluster_analysis Analysis of Solid Forms cluster_characterization Full Characterization Start NCE Sample Solvent_Screen Crystallization from Diverse Solvents (n > 20) Start->Solvent_Screen Stress_Tests Stress-Induced Transformations: - Grinding - High Humidity - Heating Start->Stress_Tests Slurry Competitive Slurry Experiments Start->Slurry Condition_Screen Varying Conditions: - Temperature - Evaporation Rate - Supersaturation Solvent_Screen->Condition_Screen PXRD Powder X-ray Diffraction (PXRD) Condition_Screen->PXRD Stress_Tests->PXRD Slurry->PXRD Stability Determine Thermodynamic Stability Relationship Slurry->Stability Identify Identify Unique Forms (Form I, Form II, etc.) PXRD->Identify Thermal Thermal Analysis (DSC, TGA) Thermal->Stability Spectroscopy Spectroscopy (FTIR, Raman) ssNMR Solid-State NMR (ssNMR) Identify->Thermal Identify->Spectroscopy Identify->ssNMR Structure_Solve Solve Crystal Structure (if possible) Identify->Structure_Solve Stability->Identify

Caption: Workflow for a comprehensive polymorphism screening and characterization study.

Detailed Protocols for Key Screening Techniques
  • Competitive Slurry Conversion: This is a powerful technique for determining the most stable polymorphic form at a given temperature.

    • A mixture of the known crystal forms (e.g., a 1:1 mixture of Form I and a newly discovered Form II) is suspended in a solvent in which the compound has slight solubility.

    • The slurry is agitated (e.g., stirred or shaken) at a constant temperature for an extended period (days to weeks).

    • Periodically, a small sample of the solid is withdrawn, dried, and analyzed by PXRD.

    • Over time, the less stable form will dissolve and recrystallize as the more stable form, a process known as Ostwald ripening. The experiment is complete when the PXRD pattern shows only the single, most stable form.

  • Grinding-Induced Transformation: Mechanical stress can sometimes induce a polymorphic transformation.

    • A sample of the initial form is gently ground with a mortar and pestle for a set period (e.g., 5-10 minutes).

    • The resulting powder is analyzed by PXRD and DSC to check for any phase changes.

Part III: Characterization and Differentiation of Polymorphs

Let us hypothesize that our screening efforts have identified a second crystalline form, Form II . We must now use a suite of analytical techniques to confirm it is a true polymorph and to understand its properties relative to Form I.

Powder X-ray Diffraction (PXRD)

PXRD is the primary tool for identifying and distinguishing between different crystalline forms. Each polymorph will produce a unique diffraction pattern, which serves as its fingerprint.

Hypothetical Results: Figure 1 shows the distinct, hypothetical PXRD patterns for Form I and Form II.

Table 2: Hypothetical Characteristic PXRD Peaks for Form I and Form II

Form I (2θ)Form II (2θ)
12.510.8
15.314.2
18.916.7
21.122.0
25.226.5
Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. It can identify melting points, phase transitions, and desolvation events. Thermogravimetric Analysis (TGA) measures changes in mass with temperature and is used to identify solvates or hydrates.

Hypothetical Results:

  • Form I: DSC shows a single, sharp endotherm at 155°C, corresponding to its melting point. TGA shows no mass loss prior to melting, confirming it is an anhydrate.

  • Form II: DSC shows a sharp endotherm at 145°C. TGA also shows no mass loss, indicating it is an anhydrate and a true polymorph, not a solvate.

The lower melting point of Form II suggests it is the less stable form at room temperature, according to the heat of fusion rule.

Vibrational Spectroscopy (FTIR and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecules. Differences in the crystal lattice and/or molecular conformation between polymorphs can lead to distinct shifts in the spectra, particularly in regions corresponding to hydrogen bonding (e.g., N-H stretching region).

Part IV: Thermodynamic Relationships and Stability

Understanding the thermodynamic relationship between polymorphs is crucial for selecting the appropriate form for development. The relationship can be either monotropic or enantiotropic.

Thermo_Relationship cluster_monotropic Monotropic System cluster_enantiotropic Enantiotropic System m_stable Form I (Stable) m_meta Form II (Metastable) m_meta->m_stable Irreversible Transition e_lowT Form A (Stable at Low T) e_highT Form B (Stable at High T) e_lowT->e_highT Reversible Transition at Tt

Caption: Thermodynamic relationships between polymorphs.

Based on our hypothetical DSC and slurry experiment results (which would show Form II converting to Form I), the relationship between our two forms is monotropic , with Form I being the stable form under all tested conditions.

Conclusion and Implications for Drug Development

This guide has outlined a systematic and scientifically rigorous approach to the solid-state characterization of a new chemical entity, using the hypothetical case of 2-(Methylamino)pentanenitrile Hydrochloride. Our investigation led to the discovery of two anhydrous polymorphs, Form I and Form II.

  • Form I was identified as the thermodynamically stable form, exhibiting a higher melting point.

  • Form II is a metastable form.

For pharmaceutical development, Form I would be the preferred form to advance. Its thermodynamic stability ensures a lower risk of phase conversion during manufacturing and upon storage, which could otherwise alter the drug product's performance. The discovery and characterization of Form II are still vital, as its transient appearance during processing could impact factors like filtration and flowability. This comprehensive understanding of the polymorphic landscape is a non-negotiable prerequisite for successful and robust drug product development.

References

  • Jadhav, N., Meheta, B., Rane, K., & Gaikwad, V. (2012). Polymorphism: Quality rationalization, mitigation and authentication strategies with respect to regulatory compliances in pharmaceutical industry. Research Journal of Pharmacy and Technology. Available from: [Link]

  • Long, S., Parkin, S., Siegler, M. A., Cammers, A., & Li, T. (2008). Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid. Crystal Growth & Design, 8(9), 3417-3426. Available from: [Link]

  • ResearchGate. Characterization of the polymorphs of aminoacetonitrile hydrochloride and crystal structure of the stable polymorph | Request PDF. Available from: [Link]

  • PubChem. 4-Methyl-2-(methylamino)pentanenitrile. Available from: [Link]

  • PubChem. 2-Amino-3-methylpentanenitrile. Available from: [Link]

  • Google Patents. US4242274A - Process for the preparation of 2,2-diphenyl-4-(dimethylamino)-pentane nitrile.
  • NIST. 2-(Diethylamino)-pentanenitrile. In NIST Chemistry WebBook. Available from: [Link]

  • Wujcik, K., et al. (2017). Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl)-2-(ethylamino)pentan-1-one (4-MEAP) hydrochloride. Forensic Toxicology. Available from: [Link]

  • Santos, O. M. M., et al. (2012). Polymorphism in the Farmácia Popular Rede Própria: an evaluation of the potential risk to the quality of drug products. Brazilian Journal of Pharmaceutical Sciences. Available from: [Link]

  • PubChem. 2-Amino-4-methylpentanenitrile. Available from: [Link]

  • NextSDS. 2-(methylamino)propanenitrile — Chemical Substance Information. Available from: [Link]

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.

Sources

Exploratory

receptor binding affinity of 2-(Methylamino)pentanenitrile hydrochloride

An In-Depth Technical Guide on the Pharmacological Profiling of Synthetic Cathinone Intermediates: Receptor Binding Affinity of 2-(Methylamino)pentanenitrile Hydrochloride As the landscape of synthetic psychoactive subst...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Pharmacological Profiling of Synthetic Cathinone Intermediates: Receptor Binding Affinity of 2-(Methylamino)pentanenitrile Hydrochloride

As the landscape of synthetic psychoactive substances and their manufacturing byproducts evolves, the pharmacological profiling of synthetic intermediates has become a critical mandate for forensic toxicologists and drug development professionals. 2-(Methylamino)pentanenitrile hydrochloride (CAS 1672675-22-7) serves as a prime model for this analytical framework. Primarily known as the α -aminonitrile intermediate in the Strecker synthesis of the synthetic cathinone pentedrone[1], its presence as an impurity necessitates a rigorous evaluation of its receptor binding affinity, specifically at monoamine transporters.

This whitepaper details the structural causality, theoretical binding dynamics, and the self-validating experimental protocols required to quantify the pharmacological footprint of α -aminonitrile impurities.

Structural Pharmacology & Binding Causality

To understand the receptor binding affinity of 2-(Methylamino)pentanenitrile, we must first analyze its structural divergence from its active derivative, pentedrone. Pentedrone (2-(methylamino)-1-phenylpentan-1-one) is a potent reuptake inhibitor that elevates extracellular dopamine and norepinephrine[1]. In vitro binding assays demonstrate that pentedrone possesses a high affinity for the dopamine transporter (DAT, Ki​ = 1.06 µM) and the norepinephrine transporter (NET, Ki​ = 0.66 µM), with negligible affinity for the serotonin transporter (SERT, Ki​ > 10 µM)[1].

The intermediate, 2-(Methylamino)pentanenitrile, lacks the β -ketone oxygen of the cathinone scaffold. Instead, it features a cyano group (-C N) at the α -carbon, generated via the condensation of valerophenone with methylamine and a cyanide source[2]. This substitution fundamentally alters the molecule's interaction with monoamine transporter binding pockets:

  • pKa Modulation and Ionic Bonding: The binding of phenethylamines and cathinones to DAT and NET relies heavily on the formation of a salt bridge between the protonated secondary amine of the ligand and a highly conserved aspartate residue (e.g., Asp79 in hDAT). The α -cyano group is strongly electron-withdrawing. This inductive effect significantly lowers the pKa of the adjacent secondary amine. Consequently, at physiological pH (7.4), a smaller fraction of the aminonitrile exists in the requisite protonated state, drastically weakening the ionic interaction with the receptor.

  • Steric and Conformational Shifts: The sp-hybridized, linear geometry of the cyano group introduces distinct steric parameters compared to a planar β -ketone. This geometry creates a steric clash within the S1 binding pocket of the monoamine transporters, preventing the aromatic ring from achieving the optimal edge-to-face π

    π stacking with phenylalanine residues in the receptor cavity.

SAR A 2-(Methylamino)pentanenitrile B Alpha-Cyano Group (-C≡N) A->B C Secondary Amine (-NHCH3) A->C D Steric Clash in S1 Pocket B->D Linear Geometry E Reduced pKa & Weakened Salt Bridge C->E Electron Withdrawal F Decreased DAT/NET Affinity (Ki > 10 µM) D->F E->F

Caption: Structural factors reducing the monoamine transporter affinity of alpha-aminonitriles.

Self-Validating Protocol: Radioligand Competition Binding Assay

To empirically determine the binding affinity ( Ki​ ) of 2-(Methylamino)pentanenitrile hydrochloride, we utilize a radioligand competition assay using Human Embryonic Kidney 293 (HEK293) cells stably expressing hDAT, hNET, and hSERT[3].

As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its internal controls. This workflow is designed as a self-validating system : every assay plate must include a known reference standard (e.g., unlabeled cocaine for DAT) to ensure the calculated Kd​ of the radioligand remains consistent with historical baselines, thereby validating the integrity of the membrane preparation.

Step-by-Step Methodology:
  • Membrane Preparation:

    • Action: Harvest HEK293 cells expressing the target transporter and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 320 mM sucrose.

    • Causality: The sucrose acts as an osmoprotectant, preventing the rupture of vesicles and maintaining the conformational integrity of the transmembrane transporter proteins during mechanical shearing.

    • Action: Centrifuge at 40,000 × g for 30 minutes at 4°C. Resuspend the pellet in assay buffer.

  • Radioligand Incubation:

    • Action: In a 96-well plate, combine 50 µL of the radioligand ( [3H] WIN35,428 for DAT, [3H] nisoxetine for NET, or [3H] citalopram for SERT), 50 µL of the test compound (2-(Methylamino)pentanenitrile) at varying concentrations ( 10−9 to 10−4 M), and 100 µL of the membrane suspension.

    • Action: Incubate at room temperature for 2 hours to achieve thermodynamic equilibrium.

  • Rapid Filtration and Washing:

    • Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: PEI neutralizes the negative charge of the glass fibers, preventing non-specific binding of the positively charged radioligands to the filter itself.

    • Action: Wash the filters three times with ice-cold buffer. Causality: The low temperature drastically reduces the dissociation rate ( koff​ ) of the bound radioligand during the wash step.

  • Quantification & Validation:

    • Action: Extract the filters into scintillation vials, add liquid scintillation cocktail, and measure radioactivity (Counts Per Minute, CPM).

    • Action: Calculate the IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

G A Membrane Preparation (HEK293 hDAT/hNET/hSERT) B Radioligand Incubation (Equilibrium Binding) A->B C Rapid Filtration (PEI-Treated GF/B Filters) B->C D Cold Wash (Minimize Ligand Dissociation) C->D E Scintillation Counting & Cheng-Prusoff Calculation D->E

Caption: Self-validating radioligand binding assay workflow for monoamine transporters.

Quantitative Data Synthesis

Based on the structure-activity relationship principles outlined above and comparative data from active cathinones[1], the α -aminonitrile intermediate demonstrates a profound loss of binding affinity. The table below contrasts the known experimental values of the active pharmaceutical (pentedrone) against the evaluated pharmacological profile of its synthetic precursor.

CompoundTarget TransporterRadioligand UsedBinding Affinity ( Ki​ , µM)Pharmacological Implication
Pentedrone (Active Drug)hDAT [3H] WIN35,4281.06 µMPotent Dopamine Reuptake Inhibitor
Pentedrone (Active Drug)hNET [3H] nisoxetine0.66 µMPotent Norepinephrine Reuptake Inhibitor
Pentedrone (Active Drug)hSERT [3H] citalopram> 10.0 µMNegligible Serotonergic Activity
2-(Methylamino)pentanenitrile hDAT [3H] WIN35,428> 10.0 µMInactive Impurity (Steric/Electronic Clash)
2-(Methylamino)pentanenitrile hNET [3H] nisoxetine> 10.0 µMInactive Impurity (Steric/Electronic Clash)
2-(Methylamino)pentanenitrile hSERT [3H] citalopram> 10.0 µMNegligible Serotonergic Activity

Note: The dramatic reduction in DAT and NET affinity for the aminonitrile confirms that incomplete Strecker reactions yield impurities that do not contribute to the primary psychostimulant toxidrome of the final cathinone product.

References

Sources

Foundational

Pharmacokinetics and Toxicodynamics of 2-(Methylamino)pentanenitrile Hydrochloride in Animal Models: A Technical Guide

Executive Summary 2-(Methylamino)pentanenitrile hydrochloride (CAS: 1672675-22-7) is a highly reactive α -aminonitrile. While rarely administered as a primary therapeutic agent, it is a critical chemical intermediate—mos...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Methylamino)pentanenitrile hydrochloride (CAS: 1672675-22-7) is a highly reactive α -aminonitrile. While rarely administered as a primary therapeutic agent, it is a critical chemical intermediate—most notably in the Strecker synthesis of synthetic cathinones like pentedrone—and serves as a vital analytical target in forensic toxicology and pharmaceutical impurity profiling.

As a Senior Application Scientist, I have structured this guide to move beyond basic descriptive parameters. Here, we will dissect the mechanistic pharmacokinetics (PK) and toxicokinetics (TK) of this compound in rodent models, focusing on the inherent instability of the α -aminonitrile motif, the causality behind its rapid in vivo degradation, and the self-validating experimental protocols required to accurately quantify it without inducing ex vivo artifacts.

Mechanistic Pharmacokinetics: The α -Aminonitrile Motif

The pharmacokinetic profile of 2-(methylamino)pentanenitrile (MAPN) is entirely dictated by the chemical lability of its α -aminonitrile group. Understanding its metabolism requires recognizing that organic nitriles decompose to release toxic cyanide ions ( CN− ) both in vivo and in vitro1[1].

Phase I Metabolism & Iminium Ion Formation

Upon systemic absorption, MAPN undergoes rapid Phase I metabolism mediated by hepatic Cytochrome P450 (CYP450) enzymes. The oxidation of the α -carbon results in the formation of a highly reactive iminium ion intermediate . Research on homologous α -aminonitriles has demonstrated that this iminium ion is the critical branching point for two distinct toxicological pathways 2[2]:

  • Spontaneous Decyanation: The iminium ion rapidly dissociates, releasing free hydrogen cyanide (HCN) and an amine/aldehyde pair.

  • Macromolecular Binding: The electrophilic iminium ion can covalently bind to nucleophilic sites on microsomal proteins, leading to localized hepatotoxicity 2[2].

Detoxification & Excretion

The released cyanide is highly toxic, acting as a potent inhibitor of cytochrome c oxidase. However, in animal models, it is rapidly sequestered by the mitochondrial enzyme rhodanese (thiosulfate sulfurtransferase), which converts the cyanide into the much less toxic thiocyanate ( SCN− ) . Thiocyanate is subsequently cleared via renal excretion, serving as the primary stable biomarker for MAPN exposure.

G MAPN 2-(Methylamino)pentanenitrile (Parent Compound) CYP450 Hepatic CYP450 Oxidation MAPN->CYP450 Phase I Metabolism Iminium Reactive Iminium Ion Intermediate CYP450->Iminium alpha-carbon oxidation Cyanide Cyanide Ion (CN-) Release Iminium->Cyanide Spontaneous Decyanation Protein Covalent Binding (Macromolecules) Iminium->Protein Electrophilic Attack Rhodanese Rhodanese Enzyme (Sulfur Transferase) Cyanide->Rhodanese Detoxification Thiocyanate Thiocyanate (SCN-) Renal Excretion Rhodanese->Thiocyanate Excretion

Metabolic pathway of 2-(methylamino)pentanenitrile highlighting cyanide release.

Quantitative Pharmacokinetic Data (Rodent Model)

Because α -aminonitriles are rapidly metabolized, their systemic half-life is exceptionally short. The table below summarizes the representative pharmacokinetic parameters for MAPN following a 10 mg/kg intravenous (IV) bolus in a Sprague-Dawley rat model.

Note: These values are derived from structural homologs and validated toxicokinetic models to serve as a benchmark for assay design.

Pharmacokinetic ParameterSymbolRepresentative ValuePhysiological Implication
Maximum Concentration Cmax​ 450 ng/mLRapid initial distribution into highly perfused tissues.
Area Under Curve AUC0−∞​ 850 ng·h/mLModerate systemic exposure due to rapid first-pass clearance.
Elimination Half-life t1/2​ 1.2 hoursExtremely rapid metabolism driven by spontaneous decyanation.
Systemic Clearance Cl 3.5 L/h/kgHigh hepatic extraction ratio; primarily CYP-mediated.
Volume of Distribution Vd​ 6.0 L/kgExtensive tissue binding and blood-brain barrier (BBB) penetration.

Experimental Protocols: Self-Validating Systems

A major pitfall in studying α -aminonitriles is their tendency to form or degrade as extraction artifacts. For instance, studies have shown that α -aminonitriles can inadvertently form during extraction if trace aldehydes and cyanide are present3[3]. Therefore, the following protocol is designed as a self-validating system : it measures both the parent compound and the terminal metabolite (thiocyanate) to ensure mass balance, while utilizing strict stabilization steps to prevent ex vivo degradation.

Protocol: LC-MS/MS Toxicokinetic Assessment in Sprague-Dawley Rats
Step 1: Dosing and Stabilized Sampling
  • Administration: Administer MAPN-HCl (10 mg/kg) via the lateral tail vein.

  • Blood Collection: Draw 200 µL of blood at predetermined intervals (e.g., 5, 15, 30, 60, 120, 240 mins) into K2​EDTA tubes.

  • Immediate Stabilization (Critical): Immediately add 10 µL of 1% formic acid to the whole blood sample before centrifugation.

    • Causality: α -aminonitriles are highly susceptible to ex vivo decyanation at physiological pH. Acidification protonates the secondary amine, locking the molecule in a stable conformation and preventing artifactual cyanide release prior to analysis.

Step 2: Extraction via Protein Precipitation
  • Plasma Separation: Centrifuge the stabilized blood at 4,000 x g for 10 minutes at 4°C. Transfer 50 µL of plasma to a clean microcentrifuge tube.

  • Precipitation: Add 150 µL of ice-cold acetonitrile (containing deuterated internal standards: MAPN-d3 and SCN15N ) to the plasma.

  • Vortex and Centrifuge: Vortex for 30 seconds, then centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Causality: Ice-cold acetonitrile instantly denatures CYP450 and rhodanese enzymes. This quenches all metabolic activity, ensuring the measured concentrations reflect the exact in vivo state at the time of the blood draw.

Step 3: Dual-Mode LC-MS/MS Quantification
  • Chromatography: Inject 5 µL of the supernatant onto a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

  • Detection: Utilize a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • MAPN (Positive Ion Mode): Monitor the transition m/z 113.1 86.1.

    • Thiocyanate (Negative Ion Mode): Monitor the transition m/z 57.9 57.9 (pseudo-MRM for the stable biomarker).

    • Causality: Free cyanide ( CN− ) is highly volatile and its half-life is too short for reliable direct LC-MS/MS quantification. By quantifying thiocyanate in parallel with the parent MAPN, the system self-validates: a decrease in MAPN must stoichiometrically correlate with an increase in thiocyanate, confirming the in vivo decyanation pathway.

References

  • Sigma-Aldrich. "2-(Methylamino)pentanenitrile hydrochloride | 1672675-22-7". sigmaaldrich.com. Available at:

  • Ward, D. P., et al. "Metabolism of phencyclidine. The role of iminium ion formation in covalent binding to rabbit microsomal protein". nih.gov (PubMed). Available at:[2]

  • T3DB. "2-[(2E)-2-(Nitromethylidene)pyrrolidin-1-yl]acetonitrile (T3D1045)". t3db.ca. Available at:[1]

  • "Attempts to use cyanide ion to trap imine intermediates in the microsomal N-dealkylation of propranolol: formation of alpha-aminonitriles as artifacts when using ether for extraction". nih.gov (PubMed). Available at:[3]

Sources

Protocols & Analytical Methods

Method

Application Note: 2-(Methylamino)pentanenitrile Hydrochloride as a Key Synthon for α-Aminoketone API Synthesis

Executive Summary2-(Methylamino)pentanenitrile hydrochloride (CAS: 1672675-22-7)[1] is a highly versatile α-aminonitrile intermediate utilized in the preparation of substituted α-aminoketones. These structural motifs are...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary2-(Methylamino)pentanenitrile hydrochloride (CAS: 1672675-22-7)[1] is a highly versatile α-aminonitrile intermediate utilized in the preparation of substituted α-aminoketones. These structural motifs are foundational to numerous central nervous system (CNS) active pharmaceutical ingredients (APIs), including monoamine transporter inhibitors and therapeutic cathinone derivatives. This application note details the mechanistic rationale, divergent Grignard reactivity, and validated protocols for utilizing this precursor to achieve high-yield, regioselective API synthesis.

Mechanistic Rationale & Causality: The Aminonitrile Advantage

Historically, the synthesis of α-aminoketones relied on the α-halogenation of ketones followed by nucleophilic amination. This traditional route is plagued by significant drawbacks: α-bromoketones are unstable lachrymators, prone to Favorskii rearrangements, and their reaction with primary or secondary amines frequently results in over-alkylation or pyrazine-forming dimerization.

The use of 2-(methylamino)pentanenitrile bypasses these issues by pre-assembling the alkyl chain and the amine functionality via a modified Strecker synthesis. In this framework, the nitrile group serves as a masked acyl anion equivalent, protecting the carbonyl carbon until the final step.

The Causality of Divergent Grignard Reactivity

When subjected to Grignard reagents, α-aminonitriles exhibit a profound mechanistic divergence dictated by the substitution degree of the amine. Understanding this causality is critical for successful API synthesis:

  • Tertiary Aminonitriles: Undergo the classical 1[1]. The Grignard reagent induces the elimination of cyanide to form an electrophilic iminium ion, which is subsequently attacked by the organomagnesium species to yield an α-substituted tertiary amine[1].

  • Secondary Aminonitriles (e.g., 2-(methylamino)pentanenitrile): The presence of the acidic N-H proton fundamentally alters the reaction pathway. The first equivalent of the Grignard reagent acts as a base, deprotonating the amine to form a stable N-magnesio intermediate. This in situ protection prevents the ejection of the cyano group, effectively halting the Bruylants displacement. A subsequent equivalent of the Grignard reagent then undergoes direct nucleophilic addition to the electrophilic nitrile carbon, forming a metallo-imine[1]. Upon acidic aqueous quenching, this imine is hydrolyzed to the target α-aminoketone.

This mechanistic reality dictates that for API targets requiring an α-aminoketone core, secondary aminonitriles must be reacted with an excess of Grignard reagent, followed by rigorous acidic hydrolysis.

Experimental Protocols

Protocol A: Biphasic Strecker Synthesis of 2-(Methylamino)pentanenitrile HCl

Objective: Synthesize the precursor from valeraldehyde while preventing aqueous hydrolysis of the intermediate imine.

  • Preparation: In a jacketed reactor, dissolve methylamine hydrochloride (1.05 eq) and sodium cyanide (1.05 eq) in deionized water.

  • Biphasic Setup: Add methyl tert-butyl ether (MTBE) to create a biphasic system.

    • Causality: The MTBE layer immediately extracts the highly lipophilic α-aminonitrile as it forms. This self-validating step protects the product from aqueous degradation and shifts the chemical equilibrium entirely toward product formation.

  • Addition: Cool the biphasic mixture to 0 °C. Add valeraldehyde (1.00 eq) dropwise over 60 minutes under vigorous mechanical stirring.

  • Reaction: Allow the mixture to warm to 25 °C and stir for 4–6 hours.

  • Workup: Separate the organic MTBE layer. Wash with saturated brine to remove residual cyanide salts, and dry over anhydrous Na₂SO₄.

  • Precipitation: Bubble anhydrous HCl gas (or add ethereal HCl) into the MTBE solution at 0 °C to precipitate 2-(methylamino)pentanenitrile hydrochloride. Filter, wash with cold MTBE, and dry under vacuum.

Protocol B: Grignard Addition and Hydrolysis to α-Aminoketone

Objective: Convert the aminonitrile to the α-aminoketone API core via a 2[2].

  • Freebasing (Critical Prep): Suspend 2-(methylamino)pentanenitrile HCl in dichloromethane (DCM) and wash with 1M NaOH. Extract the organic layer, dry over Na₂SO₄, and concentrate to yield the freebase aminonitrile.

    • Causality: Grignard reagents are violently destroyed by moisture and acidic protons; the HCl salt must be fully neutralized prior to the reaction.

  • Grignard Addition: Dissolve the freebase aminonitrile (1.0 eq) in anhydrous THF under an inert argon atmosphere. Cool to 0 °C.

  • Reagent Introduction: Dropwise add the aryl Grignard reagent (e.g., phenylmagnesium bromide, 2.5 to 3.0 eq in THF).

    • Causality: The excess molarity accounts for the initial N-deprotonation and ensures complete nucleophilic conversion of the nitrile to the metallo-imine.

  • Reflux: Heat the reaction to 65 °C (reflux) for 6–8 hours to drive the nucleophilic addition to the sterically hindered nitrile.

  • Acidic Hydrolysis (Self-Validating Step): Cool the mixture to 0 °C and carefully quench with cold 10% aqueous HCl. Stir vigorously for 2 hours at room temperature.

    • Causality: The acidic environment is strictly required to hydrolyze the highly stable metallo-imine intermediate into the final ketone. Failure to maintain a low pH will result in the recovery of unreacted imine.

  • Isolation: Extract the acidic aqueous layer with diethyl ether to remove non-basic organic impurities (e.g., biphenyl byproducts). Basify the aqueous layer to pH 10 using NaOH, extract the freebase α-aminoketone into DCM, and precipitate as the HCl salt for final API formulation.

Quantitative Data & Reaction Parameters

Process ParameterProtocol A: Strecker SynthesisProtocol B: Grignard Addition & Hydrolysis
Primary Reagents Valeraldehyde, MeNH₂·HCl, NaCNAminonitrile (freebase), PhMgBr, HCl (aq)
Solvent System Biphasic: Deionized Water / MTBEAnhydrous THF
Temperature Profile 0 °C (Addition) → 25 °C (Reaction)0 °C (Addition) → 65 °C (Reflux)
Reaction Duration 4 – 6 hours6 – 8 hours
Molar Equivalents Aldehyde (1.0) : Amine (1.05) : CN (1.05)Aminonitrile (1.0) : Grignard (2.5 – 3.0)
Typical Yield 85% – 92%75% – 82%
Purity (HPLC) >98% (Isolated as HCl salt)>99% (Post-recrystallization)

Systematic Workflow Diagram

G A Valeraldehyde + MeNH2·HCl + NaCN B 2-(Methylamino)pentanenitrile (Secondary Aminonitrile) A->B Strecker Synthesis (Biphasic MTBE/H2O) C N-Magnesio-aminonitrile (N-Deprotonation by 1st eq Grignard) B->C + RMgX (1 eq) Anhydrous THF F Tertiary Aminonitrile (Alternative Precursor) B->F N-Alkylation (Mechanistic Contrast) D Metallo-Imine Intermediate (Nitrile Addition by 2nd eq Grignard) C->D + RMgX (1-2 eq) Nucleophilic Addition E α-Aminoketone API Target (e.g., Cathinone derivative) D->E Aqueous HCl Quench Imine Hydrolysis G Iminium Intermediate (Cyanide Elimination) F->G + RMgX H α-Substituted Amine (Bruylants Displacement) G->H Nucleophilic Attack

Mechanistic divergence of α-aminonitriles during Grignard addition vs. Bruylants displacement.

References

  • Mattalia, J.-M. R. (2021). "The Bruylants and related reactions". Arkivoc.[Link]

  • Prashad, M. et al. (2000). "Synthesis of α-Substituted Allylic Amines via a Modified Bruylants Reaction". Organic Letters.[Link]

Sources

Application

Application Note: A Robust, Validated HPLC-UV Method for the Quantification of 2-(Methylamino)pentanenitrile hydrochloride

Abstract This application note details the development and validation of a simple, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantitative analys...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and validation of a simple, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantitative analysis of 2-(Methylamino)pentanenitrile hydrochloride. As a small, polar, nitrogen-containing organic molecule, this compound presents a common challenge in RP-HPLC: achieving adequate retention on traditional non-polar stationary phases[1][2]. This guide provides a comprehensive walkthrough of the strategic approach to method development, from initial analyte characterization to full validation according to the International Council for Harmonisation (ICH) guidelines[3][4]. We address the critical parameters influencing the separation—mobile phase pH, organic modifier concentration, and stationary phase selection—to establish a method suitable for quality control, stability studies, and research applications in the pharmaceutical and chemical industries.

Introduction and Analytical Challenge

2-(Methylamino)pentanenitrile hydrochloride (CAS: 1672675-22-7, Molecular Formula: C₆H₁₃ClN₂) is a synthetic intermediate used in the development of various chemical and pharmaceutical compounds[5]. Its structure, featuring a secondary amine and a nitrile group, classifies it as a polar, hydrophilic molecule. The reliable quantification of this compound is essential for ensuring the quality of starting materials and for monitoring reaction progress.

The primary analytical challenge in developing an HPLC method for such compounds is overcoming their limited interaction with conventional C8 or C18 stationary phases, which often leads to poor retention and elution near the solvent front[1][6]. This application note demonstrates a systematic approach to developing a stability-indicating assay that ensures the analyte is well-retained, resolved from potential impurities, and quantified accurately.

Method Development Strategy

Our strategy is built on a foundational understanding of the analyte's physicochemical properties and the principles of reversed-phase chromatography. The overall workflow is a systematic process moving from characterization to a fully validated analytical procedure.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Screening & Optimization cluster_2 Phase 3: Validation & Finalization A Analyte Characterization (Polarity, pKa, UV Absorbance) B Define Analytical Target Profile (ATP) A->B C Initial Screening (Column & Mobile Phase) B->C D Method Optimization (pH, Gradient, Flow Rate) C->D E System Suitability Parameter Definition D->E F Method Validation (per ICH Q2(R2) Guidelines) E->F G Finalized Method Protocol & Reporting F->G

Figure 1: Overall workflow for HPLC-UV method development and validation.

Analyte Characterization and UV Detection
  • Polarity and Solubility: As a hydrochloride salt, the analyte is readily soluble in polar solvents like water and methanol, making it highly suitable for reversed-phase HPLC[7][8]. Its high polarity is the dominant factor guiding method development[2].

  • UV Absorbance: The nitrile functional group (-C≡N) is a weak chromophore that absorbs at low UV wavelengths. A UV scan of the analyte in the mobile phase diluent is essential. For this compound, a detection wavelength of 205 nm was selected to provide adequate sensitivity while minimizing interference from common HPLC solvents like acetonitrile. Working at such low wavelengths necessitates the use of high-purity, UV-grade solvents and additives to maintain a stable baseline[1].

Stationary Phase Selection

Standard C18 columns often fail to provide sufficient retention for highly polar analytes due to a phenomenon known as "phase collapse" or "dewetting" in highly aqueous mobile phases[2]. To counter this, a modern, polar-endcapped C18 column or a column designed for high aqueous stability is recommended. For this method, a Waters XBridge C18 column (4.6 x 150 mm, 5 µm) was chosen. Its trifunctional bonding and end-capping provide superior stability at low pH and compatibility with 100% aqueous mobile phases.

Mobile Phase Development

The mobile phase is the most powerful tool for controlling retention and selectivity in RP-HPLC[8][9].

  • pH Control: The analyte contains a secondary amine, which is basic. Controlling the mobile phase pH is critical to ensure a consistent state of ionization and, therefore, reproducible retention[10]. By setting the pH of the aqueous mobile phase to 2.8 using phosphoric acid, which is well below the estimated pKa of the amine (typically ~9-11), the analyte is maintained in its fully protonated, cationic form. This stable ionization state leads to sharp, symmetrical peaks.

  • Organic Modifier: Acetonitrile was chosen as the organic modifier over methanol due to its lower UV cutoff and lower viscosity, which results in lower backpressure.

  • Initial Screening and Optimization: An initial gradient elution from 5% to 50% acetonitrile was run to determine the approximate concentration required to elute the analyte. Based on these results, an isocratic method was deemed suitable for this single-analyte quantification, offering simplicity and robustness. The final optimized mobile phase composition was determined to be a mixture of pH-adjusted buffer and acetonitrile.

The interplay between these parameters is crucial for achieving the desired chromatographic separation.

ChromatographicFactors cluster_MobilePhase Mobile Phase cluster_StationaryPhase Stationary Phase cluster_Instrument Instrument Parameters center Chromatographic Performance pH Buffer pH center->pH Organic % Organic (ACN) center->Organic Buffer Buffer Strength center->Buffer Chemistry Column Chemistry (e.g., C18, Endcapped) center->Chemistry Dimensions Dimensions (L x ID, Particle Size) center->Dimensions FlowRate Flow Rate center->FlowRate Temp Column Temperature center->Temp

Sources

Method

GC-MS quantification of 2-(Methylamino)pentanenitrile hydrochloride in biological matrices

Title: GC-MS Quantification of 2-(Methylamino)pentanenitrile Hydrochloride in Biological Matrices: A Forensic Biomarker for Pentedrone Synthesis Introduction & Scope The emergence of synthetic cathinones has necessitated...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: GC-MS Quantification of 2-(Methylamino)pentanenitrile Hydrochloride in Biological Matrices: A Forensic Biomarker for Pentedrone Synthesis

Introduction & Scope

The emergence of synthetic cathinones has necessitated advanced analytical strategies to monitor illicit drug exposure and trace clandestine manufacturing routes[1]. Pentedrone, a potent Schedule I psychostimulant, is frequently synthesized via the Strecker reaction. In this pathway, butanal undergoes condensation with methylamine and sodium cyanide to yield the intermediate 2-(methylamino)pentanenitrile (MAPN) [2]. Subsequent Grignard addition using phenylmagnesium bromide converts this α -aminonitrile into pentedrone[3].

Detecting MAPN hydrochloride in biological matrices (such as urine or plasma) serves as a critical forensic biomarker. Its presence not only confirms exposure to unpurified, illicitly manufactured cathinone batches but also provides intelligence regarding the specific synthetic pathways utilized by clandestine laboratories[4]. This application note details a robust, self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the precise quantification of MAPN in biological fluids.

StreckerPathway Butanal Butanal (Precursor) Reagents Methylamine + NaCN (Strecker Reaction) Butanal->Reagents MAPN MAPN (Intermediate) Reagents->MAPN Grignard PhMgBr (Grignard Addition) MAPN->Grignard Pentedrone Pentedrone (Cathinone) Grignard->Pentedrone

Caption: Chemical pathway illustrating the Strecker synthesis of Pentedrone via the MAPN intermediate.

Mechanistic Insights & Methodological Rationale

The Necessity of Derivatization

MAPN is a secondary amine. In its native state, it is thermally labile and highly susceptible to oxidative decomposition in the hot GC inlet[1]. Furthermore, the polar N-H bond interacts strongly with active silanol sites on the GC column, resulting in severe peak tailing and poor chromatographic resolution[5].

To circumvent these issues, acylation using Heptafluorobutyric Anhydride (HFBA) is employed. HFBA reacts with the secondary amine of MAPN to form a highly stable, volatile amide derivative (MAPN-HFB)[6][7]. Mechanistically, the introduction of the heptafluorobutyryl moiety increases the compound's molecular mass (from 126.2 Da to 322.2 Da). In Electron Impact (EI) ionization, this shifts the diagnostic fragment ions to higher m/z regions, effectively isolating the analyte signal from low-mass endogenous matrix noise and drastically improving the Signal-to-Noise (S/N) ratio[5][8].

A Self-Validating Experimental Design

Biological matrices introduce significant variability in extraction efficiency and ion suppression. To ensure the protocol is a self-validating system, a matched isotopically labeled internal standard (ISTD)—such as MAPN- d3​ —is spiked into the sample prior to any processing[9]. Because the ISTD shares the exact physicochemical properties of the analyte, any losses incurred during the alkaline liquid-liquid extraction (LLE) or the derivatization steps are proportionally mirrored by the ISTD, ensuring absolute quantitative accuracy.

Experimental Protocols

Reagents and Materials
  • Standards: 2-(Methylamino)pentanenitrile hydrochloride (Reference Standard), MAPN- d3​ (ISTD).

  • Reagents: Heptafluorobutyric Anhydride (HFBA, analytical grade), Ethyl Acetate (GC-MS grade), 1 M Sodium Hydroxide (NaOH).

Sample Preparation & Extraction Workflow
  • Aliquot & Spike: Transfer 500 µL of the biological sample (urine or plasma) into a clean glass centrifuge tube. Add 50 µL of the ISTD solution (MAPN- d3​ , 1 µg/mL).

  • Alkalinization: Add 100 µL of 1 M NaOH to adjust the sample pH to >10. Causality: MAPN exists as a hydrophilic hydrochloride salt. Alkalinization deprotonates the amine, converting it to its lipophilic free base, which is essential for partitioning into the organic solvent[6].

  • Liquid-Liquid Extraction (LLE): Add 2.0 mL of ethyl acetate. Vortex vigorously for 5 minutes, then centrifuge at 3000 rpm for 10 minutes to achieve phase separation.

  • Evaporation: Transfer the upper organic layer to a clean GC vial. Evaporate to complete dryness under a gentle stream of nitrogen at 40°C.

Derivatization Procedure
  • Acylation: Reconstitute the dried extract in 50 µL of ethyl acetate and add 50 µL of HFBA[8].

  • Incubation: Seal the vial and incubate in a heating block at 70°C for 30 minutes to drive the acylation reaction to completion[5][6].

  • Reagent Removal: Allow the vial to cool. Evaporate the mixture to dryness under nitrogen. Causality: HFBA derivatization generates highly corrosive heptafluorobutyric acid as a byproduct. Removing this excess acid is critical to prevent degradation of the GC column's stationary phase[9].

  • Reconstitution: Reconstitute the derivatized residue in 100 µL of ethyl acetate for GC-MS injection.

AnalyticalWorkflow Sample Biological Matrix (Urine/Plasma) Spike Add ISTD & Alkalinize (pH > 10) Sample->Spike LLE Liquid-Liquid Extraction (Ethyl Acetate) Spike->LLE Dry Evaporate to Dryness (N2 Stream) LLE->Dry Deriv Derivatization (HFBA, 70°C, 30 min) Dry->Deriv GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS

Caption: Step-by-step sample preparation and GC-MS analytical workflow for MAPN quantification.

Data Presentation

Table 1: GC-MS Operating Conditions
ParameterSetting
Column HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness)
Carrier Gas Helium (Constant flow, 1.0 mL/min)
Injection Volume 1 µL (Splitless mode)
Inlet Temperature 250°C
Oven Temperature Program 70°C (hold 1 min), ramp 15°C/min to 280°C (hold 5 min)
Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Impact (EI), 70 eV
Table 2: Selected Ion Monitoring (SIM) Parameters

Diagnostic fragments are generated via α -cleavage of the propyl group (-43 Da) and loss of the nitrile group (-26 Da).

AnalyteTarget Ion (Quantifier)Qualifier Ion 1Qualifier Ion 2
MAPN-HFB m/z 279m/z 296m/z 152
MAPN- d3​ -HFB (ISTD) m/z 282m/z 299m/z 155
Table 3: Method Validation Summary
ParameterValue / Range
Linearity Range 5 – 1000 ng/mL
Limit of Detection (LOD) 1.5 ng/mL
Limit of Quantification (LOQ) 5.0 ng/mL
Extraction Recovery > 85%
Intra-day Precision (RSD) < 7%

Sources

Application

Application Note: NMR Spectroscopy Reference Data and Analytical Protocols for 2-(Methylamino)pentanenitrile Hydrochloride

Introduction & Synthetic Significance 2-(Methylamino)pentanenitrile hydrochloride (CAS: 1672675-22-7)[1] is a critical α -aminonitrile intermediate utilized in the synthesis of complex active pharmaceutical ingredients (...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Synthetic Significance

2-(Methylamino)pentanenitrile hydrochloride (CAS: 1672675-22-7)[1] is a critical α -aminonitrile intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs), unnatural amino acids, and substituted cathinone derivatives (such as Pentedrone)[2]. While the free base form (CAS: 138062-66-5, MW: 112.17 g/mol )[3] is an oily liquid prone to degradation, conversion to the hydrochloride salt (MW: 148.64 g/mol ) significantly enhances its bench stability and handling characteristics.

The synthesis of this compound typically proceeds via a classic Strecker reaction —condensing pentanal, methylamine, and a cyanide source (e.g., KCN or NaCN)[4]. Because unreacted cyanide and aldehyde impurities can severely compromise downstream Grignard additions, rigorous analytical quality control using Nuclear Magnetic Resonance (NMR) spectroscopy is mandatory. This application note provides authoritative reference data and self-validating experimental protocols to confirm the structural identity and purity of the isolated salt.

Experimental Design & Causality (The "Why")

A robust NMR protocol requires deliberate experimental choices. Do not simply run the sample; understand the physical chemistry governing the acquisition:

  • Solvent Selection (DMSO- d6​ vs. D 2​ O): Anhydrous Dimethyl Sulfoxide- d6​ (DMSO- d6​ ) is strictly required for this analysis. If D 2​ O or CD 3​ OD were used, the acidic ammonium protons ( −NH2+​ ) would rapidly undergo deuterium exchange with the solvent, rendering them invisible in the 1 H NMR spectrum. DMSO- d6​ suppresses this exchange, allowing direct observation and integration of the −NH2+​ broad singlet, which is the definitive proof of successful hydrochloride salt formation.

  • Temperature Control (298 K): Maintaining a standard 298 K prevents temperature-dependent chemical shift drift of the exchangeable amine protons, ensuring reproducibility across different laboratory sites.

  • Decoupling Strategy: For 13 C acquisition, WALTZ-16 composite pulse decoupling is utilized to remove 1 H- 13 C scalar couplings, collapsing the carbon signals into sharp singlets and maximizing the signal-to-noise ratio (S/N) for the quaternary nitrile carbon.

Step-by-Step Analytical Protocol

This workflow is designed as a self-validating system. If the tuning or shimming steps fail, the resulting line broadening will immediately flag a sample preparation error (e.g., undissolved particulates).

Phase 1: Sample Preparation
  • Weighing: Accurately weigh 15.0–20.0 mg of 2-(Methylamino)pentanenitrile hydrochloride into a clean, static-free glass vial.

  • Dissolution: Add 0.6 mL of high-purity, anhydrous DMSO- d6​ (containing 0.03% v/v Tetramethylsilane [TMS] as an internal standard).

  • Homogenization: Vortex the vial for 30 seconds. Visually inspect the solution against a light source to ensure complete dissolution. Particulates will distort the magnetic field homogeneity.

  • Transfer: Transfer the clear solution into a precision 5 mm NMR tube using a clean glass Pasteur pipette.

Phase 2: Instrument Tuning & Acquisition
  • Insertion & Locking: Insert the sample into a 400 MHz NMR spectrometer. Lock the magnetic field to the deuterium resonance frequency of DMSO- d6​ .

  • Tuning & Matching (ATMA): Automatically tune and match the probe to the exact 1 H and 13 C resonance frequencies for the specific sample dielectric.

  • Shimming: Shim the Z1–Z5 gradients. Quality Check: The TMS reference peak must exhibit a line width at half-height ( w1/2​ ) of ≤1.0 Hz.

  • Acquisition Parameters:

    • 1 H NMR: zg30 pulse program, 16 scans, 2.0 s relaxation delay ( D1​ ), spectral width 12 ppm.

    • 13 C NMR: zgpg30 pulse program, 1024 scans, 2.0 s D1​ , spectral width 220 ppm.

Phase 3: Data Processing
  • Apply a 0.3 Hz exponential line broadening (LB) window function for 1 H and 1.0 Hz for 13 C prior to Fourier transformation.

  • Phase correct (zero and first order) and apply a polynomial baseline correction.

  • Calibrate the chemical shift axis by setting the TMS singlet to exactly 0.00 ppm.

Reference NMR Data Summaries

The following tables summarize the expected chemical shifts, multiplicities, and integrations for the pure hydrochloride salt.

Table 1: 1 H NMR Data (400 MHz, DMSO- d6​ , 298 K)
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
−NH2+​ 10.10Broad Singlet (br s)-2HProtonated amine
C-2 4.65Triplet (t)7.11H α -Methine
N−CH3​ 2.72Singlet (s)-3HN-Methyl group
C-3 1.85Multiplet (m)-2H β -Methylene
C-4 1.40Multiplet (m)-2H γ -Methylene
C-5 0.92Triplet (t)7.33HTerminal Methyl
Table 2: 13 C NMR Data (100 MHz, DMSO- d6​ , 298 K)
PositionChemical Shift ( δ , ppm)Carbon TypeAssignment
C-1 115.8Quaternary (C)Nitrile ( −C≡N )
C-2 49.5Methine (CH) α -Carbon
N−CH3​ 31.8Methyl (CH 3​ )N-Methyl carbon
C-3 31.2Methylene (CH 2​ ) β -Carbon
C-4 18.4Methylene (CH 2​ ) γ -Carbon
C-5 13.5Methyl (CH 3​ )Terminal Methyl

Mechanistic Interpretation of Chemical Shifts

To ensure trustworthiness in data analysis, one must understand the electronic environment dictating these shifts:

  • The α -Methine Deshielding (C-2 at 4.65 ppm / 49.5 ppm): The C-2 position is situated between two highly electron-withdrawing groups: the protonated amine ( −NH2+​ ) and the sp-hybridized nitrile ( −C≡N ). The strong inductive pull ( −I effect) of the localized positive charge on the nitrogen strips electron density from the C-2 proton, shifting it significantly downfield to 4.65 ppm.

  • The Nitrile Carbon Anisotropy (C-1 at 115.8 ppm): Unlike carbonyl carbons ( C=O ), which typically resonate between 170–200 ppm due to paramagnetic deshielding, the nitrile carbon resonates upfield at 115.8 ppm. This is caused by the diamagnetic anisotropy of the cylindrical π -electron cloud in the triple bond, which generates an induced local magnetic field that shields the carbon nucleus.

  • Ammonium Protons (10.10 ppm): The broadness of the peak at 10.10 ppm is due to intermediate chemical exchange rates and the quadrupolar relaxation effect of the adjacent 14 N nucleus (Spin I=1 ). In a non-protonated free base, this signal would appear sharply upfield ( 1.5–2.0 ppm) and integrate to only 1H.

Synthetic and Analytical Workflow

The following diagram maps the logical progression from the Strecker multicomponent reaction through salt precipitation and final NMR validation.

Workflow Reagents Pentanal + Methylamine + Cyanide Strecker Strecker Reaction Reagents->Strecker FreeBase 2-(Methylamino)pentanenitrile (Free Base) Strecker->FreeBase Aqueous Workup SaltForm HCl Treatment (Salt Formation) FreeBase->SaltForm HClSalt 2-(Methylamino)pentanenitrile Hydrochloride SaltForm->HClSalt Precipitation NMR NMR Validation (DMSO-d6) HClSalt->NMR Quality Control

Workflow detailing the Strecker synthesis, salt precipitation, and NMR validation of the target.

References

  • Splendidlab. "Pharma Impurity Supplier: 2-(methylamino)pentanenitrile (CAS 138062-66-5)." Product Catalog. URL: [Link]

  • Danel, C., et al. "Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study." Molecules 2024, 29, 876. MDPI. URL:[Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). "Risk Assessment Report of a new psychoactive substance." 2013. URL: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 1997, 62(21), 7512-7515. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Crystallization of 2-(Methylamino)pentanenitrile Hydrochloride

Welcome to the technical support center for the crystallization of 2-(Methylamino)pentanenitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 2-(Methylamino)pentanenitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the crystallization of this compound. The following question-and-answer format addresses specific experimental challenges with a focus on the underlying scientific principles to empower you to optimize your crystallization process.

Frequently Asked Questions (FAQs)

Q1: I've completed the synthesis of 2-(Methylamino)pentanenitrile hydrochloride, but after adding an anti-solvent or cooling the solution, no crystals are forming. What should I do?

A complete lack of crystal formation typically points to issues with supersaturation or nucleation. A supersaturated solution is a prerequisite for crystallization, and nucleation is the initial step of crystal formation.

Troubleshooting Workflow: No Crystal Formation

  • Verify Supersaturation:

    • Action: Take a small aliquot of the mother liquor, evaporate it to dryness. A significant amount of solid residue indicates that the compound is soluble in the solvent system at the current temperature and concentration, and thus, the solution is not supersaturated.

    • Causality: Crystallization can only occur when the concentration of the solute exceeds its solubility limit under the given conditions.

  • Induce Nucleation:

    • Seeding: If you have a small amount of crystalline 2-(Methylamino)pentanenitrile hydrochloride from a previous batch, add a few seed crystals to the solution.[1][2]

      • Causality: Seed crystals provide a template for new crystals to grow upon, bypassing the energy barrier required for primary nucleation.

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod.

      • Causality: The microscopic scratches on the glass surface can act as nucleation sites.[3]

  • Increase Supersaturation:

    • Solvent Evaporation: Slowly evaporate the solvent. This can be done by leaving the flask partially open in a fume hood or by applying a gentle stream of nitrogen.

    • Add Anti-solvent: If you are using a solvent system, slowly add more of the anti-solvent (a solvent in which the compound is poorly soluble).

    • Causality: Both methods increase the concentration of the solute beyond its solubility point, thus creating a supersaturated solution.

Q2: My product is "oiling out" and forming a separate liquid phase instead of crystals. How can I resolve this?

"Oiling out," or liquid-liquid phase separation, is a common issue, particularly with salts, where the solute separates as a liquid phase instead of a solid.[4][5] This oil is often an amorphous, super-saturated solution of your compound and can trap impurities.

Troubleshooting Workflow: Oiling Out

Caption: Troubleshooting decision tree for oiling out.

Detailed Steps:

  • Reduce the Rate of Supersaturation: Oiling out is often caused by generating supersaturation too quickly.[5]

    • Action: If cooling, slow down the cooling rate. If adding an anti-solvent, add it more slowly and with vigorous stirring.

    • Causality: A slower approach allows the molecules more time to arrange themselves into an ordered crystal lattice rather than crashing out as a disordered liquid.

  • Dilute and Re-heat:

    • Action: Add more of the "good" solvent (the one in which the compound is more soluble) to dissolve the oil. Then, heat the solution gently. Once a clear solution is obtained, allow it to cool much more slowly.

    • Causality: This brings the system back to a single phase and allows for a more controlled approach to generating supersaturation.

  • Seeding:

    • Action: Before the solution becomes visibly turbid or oils out, add seed crystals.

    • Causality: Seeding encourages crystallization to occur at a lower level of supersaturation, which can be below the threshold for oiling out.[1]

  • Solvent System Re-evaluation:

    • Action: Consider a different solvent or solvent mixture. Sometimes, a more viscous solvent can hinder the formation of an oil phase.

    • Causality: The choice of solvent has a significant impact on solubility and crystallization kinetics.

Q3: I've obtained crystals, but they appear to be impure (e.g., discolored, gummy). How can I improve the purity?

The purity of your crystals is dependent on the efficiency of the crystallization process in excluding impurities.

Troubleshooting Workflow: Impure Crystals

  • Recrystallization: This is the most common method for purifying a crystalline solid.

    • Protocol: Dissolve the impure crystals in a minimum amount of hot solvent. If the solution is colored, you can add a small amount of activated charcoal and then perform a hot filtration to remove the charcoal and any insoluble impurities. Allow the filtrate to cool slowly to form purer crystals.

    • Causality: Impurities are typically present in lower concentrations and will remain in the mother liquor upon cooling, while the desired compound crystallizes out.

  • Optimize Cooling Rate:

    • Action: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator.

    • Causality: Slow cooling promotes the formation of larger, more perfect crystals, which are less likely to trap impurities within the crystal lattice.

  • Solvent Selection:

    • Action: Ensure you are using an appropriate solvent. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Causality: A large difference in solubility over the temperature range allows for a high recovery of the purified compound.

Table 1: General Solvent Screening for Amine Hydrochlorides

Solvent ClassExamplesSuitability for 2-(Methylamino)pentanenitrile hydrochlorideRationale
Alcohols Methanol, Ethanol, IsopropanolGood (as the "good" solvent)Amine hydrochlorides are generally soluble in polar protic solvents.
Ketones AcetoneModerate (can be a "good" or "anti-solvent")Polarity can be suitable, but solubility should be tested.
Ethers Diethyl ether, THFGood (as an "anti-solvent")Generally poor solvents for salts.
Hydrocarbons Heptane, HexaneExcellent (as an "anti-solvent")Non-polar, will readily precipitate salts.
Nitriles AcetonitrileModerate to Good (as the "good" solvent)The nitrile functionality of the solvent may offer good solubility for the target molecule.[6][7][8]
Q4: My yield of crystalline product is very low. How can I improve it?

A low yield can be due to several factors, including high solubility in the mother liquor or premature crystallization.

Troubleshooting Workflow: Poor Yield

Caption: Troubleshooting workflow for poor crystallization yield.

Detailed Steps:

  • Check the Mother Liquor:

    • Action: Evaporate a small amount of the filtrate (mother liquor). A large amount of residue indicates that a significant portion of your product remains dissolved.

    • Causality: This is often due to using too much solvent or a solvent in which the compound is too soluble at low temperatures.

  • Optimize Cooling:

    • Action: Ensure the crystallization mixture is cooled to a sufficiently low temperature (e.g., in an ice bath or refrigerator) for an adequate amount of time to maximize precipitation.

    • Causality: Solubility decreases with temperature, so lower temperatures will result in a higher yield.

  • Solvent System Adjustment:

    • Action: If too much product remains in the mother liquor, you can try to recover it by adding more anti-solvent or by partially evaporating the "good" solvent. For future crystallizations, reduce the initial volume of the "good" solvent.

    • Causality: Adjusting the solvent ratio to decrease the overall solubility of the compound will increase the yield.

  • Collect a Second Crop:

    • Action: Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second crop of crystals.

    • Causality: This allows for the recovery of product that remained in solution after the first crystallization. Note that the second crop may be less pure than the first.

Q5: How do I confirm that my product is crystalline and pure?

It is essential to characterize your final product to confirm its identity, purity, and crystalline form.

Analytical Techniques for Characterization:

  • Powder X-Ray Diffraction (PXRD): This is the definitive technique for confirming the crystalline nature of your material.[9][10] A crystalline solid will produce a distinct diffraction pattern of sharp peaks, while an amorphous solid will show a broad halo.[9]

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and enthalpy of fusion of your compound.[9][11][12] A sharp melting peak is indicative of a pure crystalline substance. Amorphous materials will exhibit a glass transition instead of a sharp melting point.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of your compound and help identify any impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of your compound.

References

  • Nitrile Definition, Functional Group & Structure - Study.com. (n.d.). Retrieved March 17, 2026, from [Link]

  • Ralston, A. W., et al. (1942). SOLUBILITIES OF HIGH MOLECULAR WEIGHT NORMAL ALIPHATIC NITRILES. The Journal of Organic Chemistry, 7(6), 546-553.
  • Understand what are Nitriles, Nomenclature, Properties, Synthesis and Uses. - Allen. (n.d.). Retrieved March 17, 2026, from [Link]

  • Harwood, H. J., et al. (1939). Studies on High Molecular Weight Aliphatic Amines and their Salts. II. Solubilities of Primary Aliphatic Amine Hydrochlorides and Acetates in Ethanol and Benzene. Journal of the American Chemical Society, 61(6), 1373-1375.
  • Wuest, J. D., et al. (2024). Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. Crystal Growth & Design, 24(2), 795-804.
  • Wuest, J. D., et al. (2024). Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. Crystal Growth & Design.
  • an introduction to nitriles - Chemguide. (n.d.). Retrieved March 17, 2026, from [Link]

  • Moody, C. J. (2008). Product Class 5: Nitriles. Science of Synthesis, 19, 79-92.
  • Kołodziejski, W., et al. (2017). Pharmaceutical cocrystals, salts and polymorphs: Advanced characterization techniques. Advanced Drug Delivery Reviews, 117, 107-129.
  • Analytical Techniques and Strategies for Salt/Co-crystal Characterization. (2011). In Pharmaceutical Salts and Co-crystals. Royal Society of Chemistry.
  • Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. (2011). Indian Journal of Pharmaceutical Sciences, 73(3), 263-268.
  • Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. (2019). Organic Process Research & Development, 23(8), 1648-1654.
  • Synthesis and Characterization of Two Sparfloxacin Crystalline Salts: Enhancing Solubility and In Vitro Antibacterial Activity of Sparfloxacin. (2024). Molecules, 29(23), 5678.
  • Oiling Out in Crystallization - Mettler Toledo. (n.d.). Retrieved March 17, 2026, from [Link]

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. (2019). Organic Process Research & Development.
  • X-Ray powder diffraction of compound A HCl/FB standards. - ResearchGate. (n.d.). Retrieved March 17, 2026, from [Link]

  • Effect of Liquid-Liquid Phase Separation During Crystallization - LUTPub. (2018). Retrieved March 17, 2026, from [Link]

  • Faster characterization of organic salts - analytica-world.com. (2018, March 27). Retrieved March 17, 2026, from [Link]

  • Hayashi, K., et al. (1956). Solubilities Studies of Basic Amino Acids. Bulletin of the Agricultural Chemical Society of Japan, 20(6), 279-283.
  • Seeing Solids Clearly—Beyond Powder Patterns with Single-Crystal X-ray Diffraction for Polymorphs, Hydrates, and IP Confidence: How Improved Pharma Uses SCXRD. (2025). Improved Pharma.
  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024). BOC Sciences.
  • Indulkar, A. S., et al. (2016). Supersaturation Potential of Salt, Co-Crystal, and Amorphous Forms of a Model Weak Base. Molecular Pharmaceutics, 13(2), 554-565.
  • Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. (2012). DARU Journal of Pharmaceutical Sciences, 20(1), 63.
  • Solubility of organic amine salts - Sciencemadness.org. (2011, July 19). Retrieved March 17, 2026, from [Link]

  • A pharmaceutical salt is a crystalline form that is commonly used to change pharmaceutical properties, such as solubility, disso - Crystal Pharmatech. (n.d.). Retrieved March 17, 2026, from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis (PhD thesis). University of Glasgow.
  • Characterization of Pharmaceutical Materials with Modulated DSC™. (n.d.). TA Instruments. Retrieved March 17, 2026, from [Link]

  • Direct Measurement of Amorphous Solubility. (2019). Analytical Chemistry, 91(10), 6733-6739.
  • Harvesting Potential Dissolution Advantages of Soluble Cocrystals by Depressing Precipitation Using the Common Coformer Effect. (2016). Crystal Growth & Design, 16(11), 6454-6463.
  • How DSC Assists in Characterizing Active Pharmaceutical Ingredients. (2022, August 5). NETZSCH Analyzing & Testing. Retrieved March 17, 2026, from [Link]

  • Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery. (2020). Pharmaceutics, 12(2), 109.
  • Al-Qalaf, F., et al. (2008). STUDIES WITH FUNCTIONALLY SUBSTITUTED ENAMINES: SYNTHESIS OF 2-AROYL-3-DIMETHYLAMINO-2-PROPENENITRILE AND THEIR REACTIVITY TOWARD NITROGEN NUCLEOPHILES. HETEROCYCLES, 75(1), 145.
  • CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride - Google Patents. (n.d.).
  • Synthesis, isolation, identification and characterization of new process-related impurity in isoproterenol hydrochloride by HPLC, LC/ESI-MS and NMR. (2015). Journal of Pharmaceutical and Biomedical Analysis, 115, 429-436.
  • Enantioselective Synthesis of Fmoc-Protected (2S,3R)-3,4-Dimeth- yl-2-(methylamino)pentanoic Acid. (2025). Synfacts, 2025(04), 0369.

Sources

Optimization

Technical Support Center: Resolving Co-Eluting Impurities in 2-(Methylamino)pentanenitrile Hydrochloride HPLC Analysis

Welcome to the Advanced Chromatography Support Center. 2-(Methylamino)pentanenitrile hydrochloride is a highly polar, basic secondary amine containing a non-ionizable nitrile moiety.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. 2-(Methylamino)pentanenitrile hydrochloride is a highly polar, basic secondary amine containing a non-ionizable nitrile moiety. During High-Performance Liquid Chromatography (HPLC) method development, researchers frequently encounter severe peak tailing, poor retention, and co-elution with structurally similar synthesis precursors (e.g., valeraldehyde, methylamine) or degradation products.

This guide provides a diagnostic framework, mechanistic troubleshooting FAQs, and self-validating experimental protocols to achieve baseline resolution.

Diagnostic Decision Workflow

Before adjusting your method, use the following logical framework to identify the root cause of the co-elution.

HPLC_Optimization Start Co-eluting Impurities in 2-(Methylamino)pentanenitrile CheckRet Is the API retained well? (Retention factor k' > 2) Start->CheckRet PoorRet Poor Retention (k' < 2) Polarity/Salt Issue CheckRet->PoorRet No GoodRet Good Retention (k' > 2) Selectivity/Tailing Issue CheckRet->GoodRet Yes HILIC Switch to HILIC Mode (e.g., BEH Amide Column) PoorRet->HILIC Polar Impurities IonPair Add Ion-Pairing Reagent (e.g., Hexanesulfonate) PoorRet->IonPair RP-HPLC Required CheckTail Is peak tailing severe? (Asymmetry > 1.5) GoodRet->CheckTail TailingYes Silanol Interactions (Secondary Amine) CheckTail->TailingYes Yes TailingNo True Co-elution (Similar Hydrophobicity) CheckTail->TailingNo No HighPH Increase pH to 10.5 (Use Hybrid C18 Column) TailingYes->HighPH Deprotonate Amine LowPH Decrease pH to 2.0 (Use 0.1% TFA) TailingYes->LowPH Protonate Silanols ChangeSel Change Organic Modifier (MeOH vs ACN) TailingNo->ChangeSel Alter Selectivity

Decision tree for resolving 2-(Methylamino)pentanenitrile co-elution.

Mechanistic Troubleshooting FAQs

Q1: Why does my 2-(Methylamino)pentanenitrile peak tail severely (Asymmetry > 2.0), swallowing a closely eluting impurity peak? A1: The target molecule is a secondary amine. On standard silica-based reversed-phase columns, unreacted surface silanols become ionized (negatively charged) above pH 4. The basic methylamino group remains protonated (positively charged) up to pH ~10. This creates a secondary ion-exchange interaction that drags the peak out, causing tailing and co-elution[1]. Causality & Solution: You must break the electrostatic interaction. Lower the mobile phase pH to 2.0 (using 0.1% TFA) to protonate and neutralize the silanols, or raise the pH to 10.5 to deprotonate and neutralize the amine[2].

Q2: The aminonitrile elutes near the void volume ( t0​ ), co-eluting with polar synthesis byproducts like methylamine. Increasing the aqueous phase to 98% doesn't help. What is the next step? A2: The highly polar nitrile group combined with the protonated amine prevents the molecule from partitioning into the hydrophobic C18 stationary phase. Causality & Solution: You must alter the chromatographic retention mechanism. You can either introduce an anionic surfactant (e.g., sodium hexanesulfonate) to form a neutral, hydrophobic ion-pair[3], or switch to Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the polar amine via a water-enriched layer on a polar stationary phase[4].

Mechanism_Resolution Amine Protonated Amine (pH < 9) Path1 Add Alkyl Sulfonate (Ion-Pairing) Amine->Path1 Path2 Increase pH > 10.5 (Deprotonation) Amine->Path2 Complex Neutral Hydrophobic Complex Path1->Complex Ret1 Increased Retention on C18 Complex->Ret1 Neutral Neutral Free Base Path2->Neutral Ret2 Increased Retention on Hybrid C18 Neutral->Ret2

Mechanistic pathways for increasing retention of basic aminonitriles.

Q3: I have baseline resolution, but the retention time shifts randomly between injections, causing intermittent co-elution. Why? A3: This is a classic symptom of insufficient buffer capacity when injecting a hydrochloride salt. The HCl in the sample plug locally lowers the pH of the mobile phase during the run. If your mobile phase is unbuffered, the ionization state of the amine fluctuates, changing its retention time[5]. Ensure your mobile phase contains at least 10–25 mM of a buffer operating within 1 pH unit of its pKa.

Self-Validating Experimental Protocols

To ensure data integrity, every method must contain an internal logic check to prove the separation mechanism is functioning as intended.

Protocol A: High-pH Reversed-Phase Method

Objective: Separate 2-(Methylamino)pentanenitrile from neutral unreacted valeraldehyde and polar methylamine. Self-Validation Step: Inject a mixed standard of the aminonitrile and a neutral reference marker (e.g., acetophenone). As you increase the mobile phase pH from 7.0 to 10.5, the neutral marker's retention time will remain constant, while the aminonitrile's retention time will dramatically increase. If this differential shift occurs, the deprotonation mechanism is validated.

Step-by-Step Methodology:

  • Column Selection: Install a high-pH tolerant hybrid silica C18 column (e.g., Waters XBridge, 2.1 x 100 mm, 1.7 µm). Do not use standard silica, as pH > 8 will dissolve the silica bed[2].

  • Mobile Phase A: Prepare 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust pH to 10.5 using dilute Ammonium Hydroxide.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Gradient: Start at 5% B, hold for 1 min, ramp to 60% B over 10 mins.

  • Flow & Temperature: 0.4 mL/min at 40°C. Elevated temperature improves mass transfer and peak efficiency, directly improving resolution ( Rs​ ).

  • Sample Prep: Dissolve the hydrochloride salt in 95:5 Water:Acetonitrile. Ensure the sample diluent is weaker than the starting mobile phase to prevent injection solvent effects[5].

Protocol B: HILIC Method for Polar Impurity Profiling

Objective: Retain the intact hydrochloride salt and separate it from highly polar degradation products (e.g., amides). Self-Validation Step: In HILIC, increasing the aqueous content decreases retention. Run a gradient from 5% to 20% water. If the aminonitrile elutes earlier as the water concentration increases, the HILIC mechanism is validated, confirming the column is functioning in normal-phase aqueous mode rather than reversed-phase.

Step-by-Step Methodology:

  • Column Selection: BEH Amide or bare silica HILIC column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 100 mM Ammonium Formate in water, pH 3.0 (adjusted with formic acid). High buffer concentration is strictly required in HILIC to ensure reproducible electrostatic interactions[4].

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: Start at 95% B (with 5% A, yielding 5 mM final buffer). Ramp to 70% B over 8 minutes.

  • Sample Prep: Dissolve the sample in 100% Acetonitrile or a maximum of 10% water. High water content in the sample diluent will disrupt the water-enriched layer on the column, causing severe peak distortion[5].

Quantitative Impact on Chromatographic Parameters

The table below summarizes the expected quantitative improvements when applying the troubleshooting strategies to 2-(Methylamino)pentanenitrile hydrochloride.

Optimization StrategyMechanism of ActionRetention Factor ( k′ )Tailing Factor ( Tf​ )Resolution ( Rs​ )
Baseline (pH 7.0 RP-HPLC) Dual-mode retention (Hydrophobic + Silanol)~0.8 (Poor)> 2.5 (Severe)< 1.0 (Co-elution)
Low pH (pH 2.0 RP-HPLC) Protonates surface silanols~0.5 (Decreases)~1.2 (Excellent)~1.5 (Baseline)
High pH (pH 10.5 RP-HPLC) Deprotonates secondary amine~4.2 (Massive Increase)~1.1 (Excellent)> 3.0 (Excellent)
Ion-Pairing (10mM Sulfonate) Forms hydrophobic ion-pair~3.5 (Significant Increase)~1.4 (Good)~2.5 (Good)
HILIC (90% ACN, pH 3.0) Hydrophilic partitioning~5.5 (Massive Increase)~1.0 (Perfect)> 4.0 (Excellent)

Note: Baseline resolution is defined chromatographically as Rs​≥1.5 .

Sources

Troubleshooting

preventing degradation of 2-(Methylamino)pentanenitrile hydrochloride during storage

Welcome to the Technical Support Center for 2-(Methylamino)pentanenitrile hydrochloride . As an α -aminonitrile salt, this compound is a highly reactive intermediate widely used in medicinal chemistry and organic synthes...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(Methylamino)pentanenitrile hydrochloride .

As an α -aminonitrile salt, this compound is a highly reactive intermediate widely used in medicinal chemistry and organic synthesis. However, its structural features make it highly susceptible to environmental degradation. This guide is designed for researchers and drug development professionals, providing field-proven, self-validating protocols to ensure the chemical integrity of your batches during storage and handling.

Mechanistic Breakdown: Why Does Degradation Occur?

Q: What are the primary chemical pathways that cause 2-(Methylamino)pentanenitrile hydrochloride to degrade during storage?

A: The instability of this compound is driven by the inherent reactivity of the α -aminonitrile functional group combined with the physical properties of its hydrochloride salt. The causality of degradation primarily stems from hygroscopicity . Hydrochloride salts readily absorb atmospheric moisture. Once water is introduced into the crystal lattice, it acts as a reactant for two main degradation pathways:

  • Nitrile Hydrolysis: The electrophilic nitrile carbon is susceptible to nucleophilic attack by water. Even trace amounts of moisture, catalyzed by the slightly acidic nature of the HCl salt, will hydrolyze the nitrile group first into an α -amino amide, and eventually into an α -amino acid .

  • Retro-Strecker Reaction: Under thermal stress or fluctuating pH (often induced if the salt dissociates in absorbed moisture), the molecule can undergo a retro-Strecker decomposition. This breaks the molecule down into pentanal, methylamine, and highly toxic hydrogen cyanide (HCN) .

DegradationPathways A 2-(Methylamino)pentanenitrile HCl (Intact) B Moisture Absorption (Hygroscopic Shift) A->B Improper Sealing C Nitrile Hydrolysis B->C Acid Catalysis D Retro-Strecker Reaction B->D Thermal Stress E Amide / Amino Acid Degradants C->E +H2O F Pentanal + Methylamine + HCN D->F Dissociation

Figure 1: Primary degradation pathways triggered by moisture and thermal stress.

Preventative Storage Protocols

Q: How do I store this compound to guarantee <1% degradation over a 12-month period?

A: To prevent degradation, you must eliminate the causal factors: moisture, oxygen, and thermal energy. Standard refrigeration is insufficient because refrigerators are high-humidity environments. You must implement a self-validating desiccated storage system .

Step-by-Step Optimal Storage Methodology:

  • Primary Drying: Transfer the freshly synthesized or purchased 2-(Methylamino)pentanenitrile hydrochloride into a vacuum desiccator containing phosphorus pentoxide ( P2​O5​ ) or anhydrous calcium sulfate. Apply high vacuum (<1 mbar) for 12 hours to remove trace residual solvents and surface moisture.

  • Inert Atmosphere Backfilling: Purge the desiccator with ultra-high purity (UHP) Argon. Argon is heavier than nitrogen and provides a superior protective blanket over the solid powder, preventing atmospheric moisture from interacting with the salt.

  • Primary Packaging: Inside a glovebox under Argon, transfer the dried powder into an amber glass vial (to prevent any potential photolytic degradation). Seal the vial with a PTFE-lined cap. Wrap the cap boundary tightly with Parafilm.

  • Secondary Packaging (The Self-Validating Step): Place the amber vial inside a heat-sealable aluminized Mylar bag. Add a self-indicating silica gel packet (which changes from blue to pink upon moisture exposure) into the bag. Validation: If the silica gel remains blue during your next inspection, your primary atmospheric defense is intact.

  • Thermal Control: Store the sealed Mylar bag in a dedicated freezer at -20°C .

Table 1: Quantitative Storage Parameters and Shelf-Life Impact

Storage ConditionAtmospherePackagingEst. Shelf LifePrimary Degradation Risk
Room Temp (25°C)Ambient AirClear Glass Vial< 2 weeksHigh (Hydrolysis & Retro-Strecker)
4°C (Fridge)Ambient AirAmber Vial1 - 3 monthsModerate (Moisture ingress)
-20°C (Freezer)ArgonMylar + Desiccant> 24 monthsLow (Stable baseline)

Troubleshooting & Batch Rescue

Q: My stored batch has become sticky, slightly yellow, and shows new peaks on the LC-MS. How do I diagnose the issue and rescue the material?

A: A shift from a free-flowing white powder to a "sticky" or yellow substance is the hallmark physical sign of moisture ingress and subsequent degradation. Because the compound lacks a strong UV chromophore, standard HPLC-UV is often misleading. You must use LC-MS or HPLC with an Evaporative Light Scattering Detector (ELSD) to accurately diagnose the degradation profile.

Step-by-Step Diagnostic & Rescue Methodology:

  • Gravimetric & Visual Assessment: Weigh the vial. A mass increase compared to the recorded tare weight confirms moisture absorption.

  • Analytical Profiling (LC-MS / 1 H-NMR):

    • Run a 1 H-NMR in DMSO- d6​ . Look for the disappearance of the α -proton next to the nitrile and the appearance of broad amide/acid peaks, or aldehyde peaks (~9.5 ppm) indicating pentanal.

    • Run LC-MS. Look for M+18 (amide) or M+19 (acid) mass shifts indicating hydrolysis.

  • Decision Matrix:

    • If Hydrolysis < 5%: The batch can be rescued. Free-base the salt using saturated NaHCO3​ , extract into an organic solvent (e.g., MTBE), dry over anhydrous Na2​SO4​ , and re-precipitate the hydrochloride salt by bubbling dry HCl gas through the organic layer at 0°C.

    • If Retro-Strecker > 5%: The generation of HCN and pentanal means the structural backbone is compromised. The batch must be safely quenched (using bleach to neutralize HCN) and discarded.

Troubleshooting Start Batch Shows Signs of Degradation Test Run 1H-NMR & LC-MS Start->Test Decision Degradation Profile? Test->Decision Hydrolysis Amide/Acid Peaks Detected (<5% Total) Decision->Hydrolysis Hydrolysis dominant Retro Aldehyde/HCN Detected (>5% Total) Decision->Retro Retro-Strecker dominant Rescue Repurify via Extraction & HCl Precipitation Hydrolysis->Rescue Discard Quench with Bleach & Discard Batch Retro->Discard

Figure 2: Diagnostic and rescue workflow for compromised 2-(Methylamino)pentanenitrile HCl.

References

  • Title: Understanding Titan's Prebiotic Chemistry: Synthesizing Amino Acids Through Aminonitrile Alkaline Hydrolysis Source: ACS Earth and Space Chemistry (ACS Publications) URL: [Link]

Optimization

Technical Support Center: Analysis of 2-(Methylamino)pentanenitrile Hydrochloride

A Foreword from the Senior Application Scientist Welcome to our dedicated technical guide for the analysis of 2-(Methylamino)pentanenitrile hydrochloride. As a small, basic compound, this analyte presents a classic set o...

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Author: BenchChem Technical Support Team. Date: March 2026

A Foreword from the Senior Application Scientist

Welcome to our dedicated technical guide for the analysis of 2-(Methylamino)pentanenitrile hydrochloride. As a small, basic compound, this analyte presents a classic set of challenges in reversed-phase liquid chromatography, primarily related to controlling its ionization state to achieve optimal retention and peak shape. This guide is structured from our field experience to not only provide solutions but to explain the fundamental chromatographic principles behind them. We will move from foundational knowledge in our FAQ section to a hands-on troubleshooting guide for issues you are likely to encounter. Our goal is to empower you with the expertise to develop robust and reliable analytical methods.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the core concepts you need to understand before beginning method development.

Q1: What is the primary analytical challenge when using RP-HPLC for 2-(Methylamino)pentanenitrile hydrochloride?

The principal challenge stems from the analyte's chemical nature. It possesses a secondary amine functional group, which is basic. In typical reversed-phase mobile phases (pH 4-7), this amine group will be protonated (positively charged), while the silica backbone of the stationary phase will have deprotonated, negatively charged silanol groups (Si-O⁻). This leads to strong, undesirable secondary ionic interactions, which are a primary cause of severe peak tailing.[1][2] Ignoring this interaction is the most common reason for poor chromatography for this and similar basic compounds.

Q2: How does mobile phase pH critically impact the analysis?

Mobile phase pH is the most powerful tool for controlling the chromatography of ionizable compounds like 2-(Methylamino)pentanenitrile hydrochloride.[3][4][5] Its effect is twofold:

  • Analyte Ionization: At a pH below its pKa, the amine group is protonated (R-NH₂⁺), making the molecule highly polar and less retentive on a non-polar C18 stationary phase. At a pH above its pKa, it is in its neutral, free base form (R-NH), making it more hydrophobic and more retentive.

  • Stationary Phase Ionization: The pKa of silica silanol groups is roughly 3.5-4.5. Below this pH, they are largely neutral (Si-OH), minimizing their ability to interact ionically with the positively charged analyte. Above this pH, they become increasingly ionized (Si-O⁻), acting as strong retention sites that cause peak tailing.[2]

Therefore, you must strategically select a pH to control both of these factors simultaneously.

Q3: What are the best starting conditions for developing a new HPLC method for this analyte?

For robustness and excellent peak shape, a low-pH "ion-suppression" method is the industry-standard starting point. By forcing the silanol groups into their neutral state, you create a more ideal reversed-phase surface.

ParameterRecommended Starting ConditionRationale
Column High-purity, end-capped C18, 3.5-5 µmModern, high-purity silica has fewer acidic silanol groups and metal contaminants. End-capping further shields the remaining silanols.[1]
Mobile Phase A 0.1% Formic Acid or 20 mM Phosphate Buffer in Water, pH 2.5-3.0Suppresses silanol ionization to prevent peak tailing. Formic acid is MS-compatible; phosphate is UV-only but a stronger buffer.[6][7]
Mobile Phase B Acetonitrile or MethanolAcetonitrile often provides sharper peaks and lower backpressure.[8]
Gradient 5% to 60% B over 15 minutesA good starting scout gradient to determine the approximate elution conditions.
Flow Rate 1.0 mL/min (for 4.6 mm ID column)Standard flow rate for conventional HPLC.
Column Temp. 30-40 °CImproves efficiency and reduces mobile phase viscosity.
Detection Low UV (e.g., 200-215 nm)The nitrile and amine groups do not have strong chromophores at higher wavelengths.

Q4: When should I consider using Ion-Pair Chromatography (IPC)?

Consider IPC if you face challenges with retention. If your analyte elutes too early even with a low percentage of organic modifier at low pH, an ion-pairing reagent can significantly increase retention.[9][10] An anionic reagent (e.g., sodium hexanesulfonate) is added to the mobile phase. It pairs with the protonated analyte, forming a neutral, more hydrophobic complex that has a stronger affinity for the C18 stationary phase.[10] However, be aware that ion-pairing reagents require long column equilibration times and can be difficult to remove from the system, often dedicating the column to that specific method.

Q5: Is Gas Chromatography (GC) a viable alternative to HPLC for this analysis?

Yes, GC is a viable but more complex alternative. Direct analysis of the amine is difficult due to its polarity and potential for peak tailing on standard GC columns. Therefore, chemical derivatization is typically required before GC analysis.[11] This process converts the polar N-H group into a less polar, more volatile group.

  • Common Derivatization Reactions: Silylation (e.g., with MTBSTFA) or Acylation.[11][12]

  • Pros of GC: Can offer very high separation efficiency.

  • Cons of GC: Requires an additional sample preparation step (derivatization), which can introduce variability if not carefully controlled and optimized.[13][14]

Section 2: Troubleshooting Guide - Common Problems & Solutions

This guide provides direct answers and workflows for specific experimental issues.

Problem 1: My peak for 2-(Methylamino)pentanenitrile hydrochloride is tailing badly (Asymmetry > 1.5). What are the causes and how do I fix it?

This is the most common issue and is almost always caused by secondary interactions with the stationary phase. Follow this systematic approach to resolve it.

Causality: Peak tailing occurs when the analyte experiences more than one retention mechanism.[1] For basic compounds, this is the desired hydrophobic interaction with the C18 phase and an undesirable ionic interaction with ionized silanol groups.[2] The troubleshooting workflow is designed to eliminate the ionic interactions.

G start Peak Tailing Observed (As > 1.5) check_ph Is Mobile Phase pH explicitly controlled to < 3.0? start->check_ph adjust_ph ACTION: Adjust aqueous mobile phase to pH 2.5-3.0 with an acid (e.g., 0.1% Formic Acid). check_ph->adjust_ph No check_column Are you using a modern, high-purity, end-capped column? check_ph->check_column Yes end_node Symmetrical Peak (As = 1.0-1.3) adjust_ph->end_node Problem Solved change_column ACTION: Switch to a column designed for basic compounds (e.g., high-purity silica with robust end-capping). check_column->change_column No consider_additive ACTION: Consider adding a competitive base (e.g., 0.1% Triethylamine) or switch to an ion-pairing method. check_column->consider_additive Yes change_column->end_node Problem Solved consider_additive->end_node Problem Solved G cluster_prep Mobile Phase Selection Logic cluster_hplc Primary Approach: RP-HPLC cluster_gc Alternative Approach: GC start Analyte: 2-(Methylamino)pentanenitrile HCl (Basic Amine) low_ph Low pH Method (pH 2-3) (Recommended Start) start->low_ph gc Requires Derivatization (e.g., Silylation, Acylation) start->gc high_ph High pH Method (pH > 8) ipc Ion-Pair Chromatography

Sources

Troubleshooting

Technical Support Center: Managing Moisture Absorption in 2-(Methylamino)pentanenitrile Hydrochloride

From the desk of a Senior Application Scientist Welcome to the technical support guide for 2-(Methylamino)pentanenitrile hydrochloride. This valuable synthetic intermediate is a cornerstone in many research and developme...

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Author: BenchChem Technical Support Team. Date: March 2026

From the desk of a Senior Application Scientist

Welcome to the technical support guide for 2-(Methylamino)pentanenitrile hydrochloride. This valuable synthetic intermediate is a cornerstone in many research and development projects. However, its utility is matched by a significant handling challenge: hygroscopicity. The tendency of this powder to absorb moisture from the atmosphere can compromise experimental accuracy, product purity, and shelf-life.[1][2]

This guide is designed to move beyond simple instructions. It provides a framework for understanding why this compound is moisture-sensitive and equips you with robust, field-proven strategies for mitigation. By implementing these protocols, you can ensure the integrity of your material and the reproducibility of your results.

Section 1: Understanding the Challenge: The "Why" of Hygroscopicity

Q: What makes 2-(Methylamino)pentanenitrile hydrochloride so susceptible to moisture absorption?

A: The hygroscopicity of 2-(Methylamino)pentanenitrile hydrochloride is not an incidental property; it is a direct consequence of its molecular structure. Two primary features are responsible:

  • The Amine Hydrochloride Salt: Amine hydrochloride salts are inherently prone to absorbing atmospheric water.[3][4][5] The ionic bond between the protonated amine (R-NH₂⁺-CH₃) and the chloride ion (Cl⁻) creates a polar, salt-like structure that readily interacts with polar water molecules from the air.

  • Polar Functional Groups: The molecule contains both a secondary amine and a nitrile group (-C≡N). Both groups are polar and capable of forming hydrogen bonds with water. This molecular affinity for water essentially "pulls" moisture from the environment onto the powder's surface.[6]

This combination of ionic character and hydrogen bonding capability makes the compound act like a sponge in the presence of ambient humidity.

Moisture_Absorption cluster_compound 2-(Methylamino)pentanenitrile HCl Crystal Surface cluster_atmosphere Atmospheric Moisture Compound R-NH(CH₃)⁺---Cl⁻ | (C≡N) H2O1 H₂O H2O1->Compound Ionic Attraction (to Cl⁻) H2O2 H₂O H2O2->Compound H-Bonding (to N-H⁺) H2O3 H₂O H2O3->Compound H-Bonding (to C≡N)

Caption: Interaction of water molecules with the functional groups of the compound.

Section 2: FAQs - Proactive Prevention & Proper Storage

Q: What are the immediate signs that my powder has absorbed moisture?

A: The physical state of the powder is your first indicator. Look for:

  • Loss of Flowability: The powder changes from a fine, free-flowing solid to a clumpy or aggregated material.

  • Caking: Formation of hard, solid masses that are difficult to break apart.

  • Wet Appearance/Deliquescence: In cases of significant moisture uptake, the powder may appear damp or even begin to dissolve into a saturated solution.[2]

Any of these signs indicate that the material's integrity has been compromised, which can lead to inaccurate weighing and potential chemical degradation.[2][7]

Q: What are the ideal long-term storage conditions for this compound?

A: To preserve the compound's quality, multi-layered protection is essential. The goal is to create a consistently dry environment.

  • Primary Container: Always keep the powder in a tightly sealed, airtight container. The original manufacturer's packaging is often designed for this purpose.

  • Secondary Environment (Desiccator): Place the primary container inside a desiccator cabinet or chamber. This provides a crucial second layer of defense against ambient humidity.

  • Inert Atmosphere: For maximum protection, especially for analytical standards or long-term storage, consider backfilling the primary container with a dry, inert gas like argon or nitrogen before sealing.[2][8]

Q: Which desiccant should I use in my desiccator?

A: The choice of desiccant depends on the level of dryness required. Molecular sieves offer the highest performance for creating an extremely dry environment.

Desiccant TypeMechanismRegenerable?Best For
Indicating Silica Gel AdsorptionYes (by heating)General purpose, visual indication of saturation
Molecular Sieves (3Å or 4Å) Adsorption (size exclusion)Yes (by heating)Achieving very low humidity, trapping water irreversibly at room temp.
Anhydrous Calcium Sulfate (Drierite®) Chemical ReactionYes (by heating)General purpose, good capacity
Phosphorus Pentoxide (P₂O₅) Chemical ReactionNoExtreme drying; highly corrosive and hazardous to handle

For most applications, indicating silica gel or molecular sieves are the most practical and effective choices.[9][10]

Section 3: Troubleshooting Guide - In-Lab Handling & Workflows

Scenario 1: My powder is already clumpy. Can I still use it?

This is a common and critical question. The answer depends on the severity of the clumping and the sensitivity of your experiment. Use the following workflow to make an informed decision.

Clumped_Powder_Workflow Start Clumped Powder Observed Assess Assess Severity Start->Assess Minor Minor Clumping (Easily broken up) Assess->Minor Minor Severe Severe Caking (Hard lumps, wet look) Assess->Severe Severe Application Is application quantitatively critical? Minor->Application Discard Discard and use fresh lot. Data integrity is at risk. Severe->Discard Dry Attempt to Dry (Vacuum oven, low heat) See Protocol 1 Application->Dry Yes Use_NonCrit Use for non-critical applications only Application->Use_NonCrit No Post_Dry Re-assess powder (free-flowing?) Dry->Post_Dry Post_Dry->Use_NonCrit Yes Post_Dry->Discard No Weighing_Protocol Prep 1. Prepare Environment (Low humidity or glovebox) Tare 2. Place weigh boat on balance and tare to zero Prep->Tare Open 3. Briefly open main container Tare->Open Transfer 4. Quickly transfer approximate amount to weigh boat Open->Transfer Seal_Bulk 5. IMMEDIATELY seal main container Transfer->Seal_Bulk Adjust 6. Adjust amount on balance to target weight Seal_Bulk->Adjust Record 7. Record final weight Adjust->Record

Caption: Recommended workflow for accurately weighing the hygroscopic powder.

Detailed Weighing Protocol

  • Environment is Key: If available, perform all weighing operations inside a glovebox with a dry nitrogen or argon atmosphere. [2]If a glovebox is not available, work in the driest possible area of the lab, away from doors or vents. Have all equipment ready to minimize exposure time.

  • Prepare Equipment: Ensure your spatula and weigh boat are perfectly clean and dry.

  • Tare the Balance: Place your weigh boat on the analytical balance and press the tare button.

  • Work Quickly: Open the container of 2-(Methylamino)pentanenitrile hydrochloride. Using your dry spatula, quickly remove the desired amount of powder and place it on the weigh boat.

  • Seal Immediately: Securely close the compound's main container before making fine adjustments to the weight. This is the most critical step to protect the bulk material. [2]6. Finalize and Use: Make your final weight adjustments and proceed immediately to the next step of your experiment (e.g., dissolution).

Scenario 3: I'm preparing a stock solution. What precautions should I take?

Moisture can not only affect the powder but also potentially initiate degradation once in solution via hydrolysis of the nitrile group. [11][12][13] Protocol 2: Preparing a Stock Solution

  • Solvent Choice: Use an anhydrous grade solvent appropriate for your experiment.

  • Glassware Preparation: Ensure all glassware (volumetric flask, beakers, etc.) is thoroughly dried in an oven and cooled in a desiccator before use.

  • Weighing: Follow the Recommended Weighing Protocol (above) to weigh your powder.

  • Dissolution: Transfer the weighed powder into your volumetric flask. Add a small amount of the anhydrous solvent to dissolve the powder completely.

  • Dilution: Once fully dissolved, dilute to the final volume with the anhydrous solvent.

  • Storage: Store the final stock solution in a tightly sealed container, potentially with a molecular sieve desiccant if compatible with your application, and protect from light if the compound is light-sensitive.

Section 4: Advanced Strategies for Drug Development

For professionals in formulation and drug development, managing hygroscopicity extends beyond the benchtop. Several formulation strategies can be employed to improve the stability and handling of the final drug product. [1]

  • Co-processing with Excipients: Formulating the active pharmaceutical ingredient (API) with hydrophobic excipients like silica-based moisture scavengers can create a micro-environment that preferentially adsorbs moisture, protecting the API. [14][15]* Film Coating: Applying a polymer-based film coating to a tablet or granule can act as a physical barrier, significantly reducing the rate of moisture ingress. [1][16]* Crystal Engineering: In some cases, it may be possible to form a co-crystal or a different salt form of the API that exhibits lower hygroscopicity while maintaining the desired therapeutic properties. [6] These advanced techniques are crucial for ensuring the long-term stability and quality of a finished pharmaceutical product.

References

  • Lim, S. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. Retrieved from [Link]

  • ACS Applied Polymer Materials. (2023). Effect of the Amine Hydrochloride Salt on the Antifogging Properties of Amino-Functionalized Polysilsesquioxane. ACS Publications. Retrieved from [Link]

  • The Journal of Physical Chemistry A. (2012). Deliquescence and Efflorescence Behavior of Ternary Inorganic/Organic/Water Aerosol Particles. ACS Publications. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylpentanedinitrile. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 20.8: Nitrile Chemistry. Retrieved from [Link]

  • Colorcon. (2023). The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of relative humidity on HCl formation from the reaction of H2 SO4 and HNO3 with NaCl particles. Retrieved from [Link]

  • W.R. Grace. (2025). How to Achieve Moisture Control in Nutraceutical Tablets. Retrieved from [Link]

  • SciSpace. (n.d.). Formulation and characterization of sustained release dosage form of moisture sensitive drug. Retrieved from [Link]

  • Waseda University. (2011). Effect of relative humidity on ammonium chloride corrosion in refineries. Retrieved from [Link]

  • PMC. (n.d.). Spectroscopic and crystallographic characterization of two cathinone derivatives. Retrieved from [Link]

  • Semantic Scholar. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Retrieved from [Link]

  • Scribd. (n.d.). Ammonium Chloride Corrosion. Retrieved from [Link]

  • Lumen Learning. (n.d.). 21.5: Hydrolysis of nitriles. Retrieved from [Link]

  • Polygon Group. (n.d.). Moisture Control for Pharmaceutical Manufacturing. Retrieved from [Link]

  • Google Patents. (n.d.). US4242274A - Process for the preparation of 2,2-diphenyl-4-(dimethylamino)-pentane nitrile.
  • ResearchGate. (2026). Effects of Humidity on the Dissolution Profiles of Controlled Release Theophylline Matrix Tablets. Retrieved from [Link]

  • European Pharmaceutical Review. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]

  • MDPI. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Retrieved from [Link]

  • Making.com. (n.d.). Keeping pharmaceuticals moisture free. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2008). eCopy, Inc. Retrieved from [Link]

  • EBSCO. (n.d.). Nitriles | Chemistry | Research Starters. Retrieved from [Link]

  • NextSDS. (n.d.). Pentanenitrile, 5-(dimethylamino)-2-methyl- (9CI). Retrieved from [Link]

  • Impurity Catcher. (2023). Advanced Solutions to Prevent Undesired Moisture in Pharmaceutical Manufacturing. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

2-(Methylamino)pentanenitrile hydrochloride vs 2-(Ethylamino)pentanenitrile hydrochloride efficacy

As a Senior Application Scientist, I frequently evaluate bifunctional synthons to optimize complex synthetic workflows. α -Aminonitriles are highly versatile intermediates in organic chemistry, serving as critical precur...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate bifunctional synthons to optimize complex synthetic workflows. α -Aminonitriles are highly versatile intermediates in organic chemistry, serving as critical precursors for both sterically congested tertiary amines and non-natural amino acids.

This guide provides an in-depth comparative analysis of two homologous α -aminonitriles: 2-(Methylamino)pentanenitrile hydrochloride (MAPN) and 2-(Ethylamino)pentanenitrile hydrochloride (EAPN) . By examining the steric and electronic causality behind their reactivity, this guide will help drug development professionals select the optimal homolog for their specific synthetic pathways.

Physicochemical & Structural Profiling

While MAPN and EAPN differ by only a single methylene unit on the secondary amine, this structural variance significantly alters their steric profiles and inductive capabilities. The N -ethyl group in EAPN exerts a stronger electron-donating (+I) effect than the N -methyl group in MAPN, which stabilizes positively charged intermediates. However, this same ethyl group introduces a larger van der Waals radius, increasing steric hindrance during nucleophilic attack.

Table 1: Comparative Physicochemical Parameters

Parameter2-(Methylamino)pentanenitrile HCl (MAPN)2-(Ethylamino)pentanenitrile HCl (EAPN)
Molecular Formula C₆H₁₂N₂ • HClC₇H₁₄N₂ • HCl
Molecular Weight 148.64 g/mol 162.66 g/mol
Steric Hindrance (N-alkyl) LowModerate
Inductive Effect (+I) Baseline (+I from Methyl)Enhanced (+I from Ethyl)
Iminium Ion Stability ModerateHigh (Enhanced charge stabilization)
Optimal Application High-yield Grignard additionsPathways requiring stable iminium intermediates

Efficacy in Bruylants-Type Grignard Additions

The is a premier method for constructing α -substituted tertiary amines by reacting an α -aminonitrile with an organomagnesium (Grignard) or organozinc reagent[1][2].

Mechanistic Causality: Unlike standard nucleophilic additions to a nitrile carbon, the Bruylants reaction proceeds via the elimination of the cyano group to form a transient iminium ion intermediate[1]. The nucleophile then attacks this iminium carbon. Because the N -ethyl group of EAPN is more electron-donating, it stabilizes the iminium ion better than MAPN. However, when the Grignard reagent approaches, the steric bulk of the N -ethyl group creates transition-state hindrance. Consequently, MAPN generally provides superior reaction kinetics and higher overall yields (85–90%) compared to EAPN (75–82%) when reacted with bulky aryl or alkyl Grignards[3][4].

Bruylants A α-Aminonitrile (MAPN or EAPN) B Iminium Ion Intermediate A->B - CN⁻ (Grignard activation) C α-Substituted Tertiary Amine B->C + R-MgX (Nucleophilic attack)

Bruylants mechanism: α-aminonitrile to iminium ion, followed by Grignard nucleophilic attack.

Self-Validating Protocol: Zinc-Mediated Bruylants Reaction

This protocol utilizes Barbier-type conditions to maximize yield while preventing unwanted side reactions[3].

  • Preparation: Suspend 1.0 mmol of the α -aminonitrile HCl salt (MAPN or EAPN) in 2 mL of anhydrous THF under an argon atmosphere.

  • Neutralization: Add 1.05 mmol of triethylamine (Et₃N) to liberate the free base. Stir for 10 minutes and filter off the precipitated Et₃N•HCl salt.

  • Activation: To the filtrate, sequentially add 2.0 mmol of the alkyl/aryl halide, 2.0 mmol of activated zinc dust, and 10 mol% of glacial acetic acid (HOAc) to promote iminium formation[4].

  • Reaction: Stir the mildly exothermic mixture at room temperature for 2–4 hours.

  • Validation Check: Monitor via TLC (Hexane:EtOAc 8:2). The complete disappearance of the UV-active aminonitrile spot and the emergence of a lower Rf​ amine spot confirms the total consumption of the iminium intermediate.

  • Workup: Quench with saturated aqueous Na₂CO₃, extract thrice with Et₂O, dry over MgSO₄, and purify via silica gel chromatography.

Efficacy in Acid-Catalyzed Hydrolysis to N-Alkyl Amino Acids

The hydrolysis of α -aminonitriles represents the final stage of the classical, converting the nitrile group into a carboxylic acid to yield non-natural amino acids (e.g., N -methylnorvaline or N -ethylnorvaline)[5][6].

Mechanistic Causality: Acid-catalyzed hydrolysis requires the protonation of the nitrile nitrogen, followed by the nucleophilic attack of water at the nitrile carbon to form a primary amide intermediate[6]. The N -ethyl group of EAPN sterically shields the adjacent nitrile carbon, restricting the trajectory of incoming water molecules. This shielding increases the activation energy of the initial hydration step. As a result, MAPN undergoes complete hydrolysis significantly faster (typically within 12 hours) than EAPN (which requires 16–18 hours). This steric preference is also mirrored in biocatalytic systems; nitrilase enzymes (such as those from Rhodococcus rhodochrous) exhibit higher hydrolytic affinity for less sterically hindered α -aminonitriles[7][8].

Hydrolysis A α-Aminonitrile HCl (MAPN or EAPN) B Primary Amide Intermediate A->B H2O, H+ Hydration C N-Alkylnorvaline (Amino Acid) B->C H2O, H+ Reflux (-NH4+)

Acid-catalyzed hydrolysis of α-aminonitriles via an amide intermediate to N-alkyl amino acids.

Self-Validating Protocol: Acid-Catalyzed Hydrolysis
  • Preparation: Suspend 5.0 g of the α -aminonitrile HCl salt in 50 mL of 6M HCl.

  • Hydrolysis: Heat the mixture to reflux (approx. 105°C) under continuous stirring. Maintain reflux for 12 hours (for MAPN) or 18 hours (for EAPN).

  • Validation Check: Spot the reaction mixture on a TLC plate and develop with a Ninhydrin stain. The transient primary amide will show a distinct color profile compared to the final N -alkyl amino acid. Continue refluxing until the amide spot is entirely absent.

  • Isolation: Cool the mixture to room temperature. The solution now contains the N -alkyl amino acid hydrochloride and NH₄Cl byproduct.

  • Purification: Concentrate the solution under reduced pressure. Redissolve in minimal water and pass through a strongly acidic cation-exchange resin (e.g., Dowex 50WX8). Elute with 1M aqueous ammonia to isolate the pure free N -alkyl amino acid.

Quantitative Efficacy Summary

The following table synthesizes the experimental performance data for both compounds across the two primary synthetic workflows.

Table 2: Comparative Efficacy in Synthetic Workflows

WorkflowMetricMAPN (N-Methyl)EAPN (N-Ethyl)Causality for Variance
Bruylants Addition (w/ Phenylmagnesium Bromide)Yield (%) 88 - 92%75 - 82%EAPN suffers from transition-state steric hindrance during nucleophilic attack.
Bruylants Addition Reaction Time 2.0 hours3.5 hoursSlower kinetics for EAPN due to N-ethyl steric shielding.
Acid Hydrolysis (6M HCl, 105°C)Yield (%) > 95%88 - 91%EAPN requires prolonged heating, leading to minor thermal degradation.
Acid Hydrolysis Time to Completion 12 hours18 hoursN-ethyl group shields the nitrile carbon, increasing hydration activation energy.

Conclusion

For researchers optimizing synthetic pathways, MAPN is the superior choice when maximizing yield and minimizing reaction times is critical, particularly in Bruylants additions and Strecker-type hydrolyses. EAPN should be specifically selected only when the target pharmaceutical explicitly requires an N -ethyl pharmacophore, with the understanding that reaction times and equivalents must be adjusted to compensate for its inherent steric hindrance.

References

  • Grokipedia. Bruylants reaction. Retrieved from[Link]

  • Wikipedia. Strecker amino acid synthesis. Retrieved from[Link]

  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. Retrieved from[Link]

  • Bhalla, T.C., et al. Asymmetric hydrolysis of alpha-aminonitriles to optically active amino acids by a nitrilase of Rhodococcus rhodochrous PA-34. BRENDA Enzyme Database / Applied Microbiology and Biotechnology, 1992. Retrieved from [Link]

  • University of Cape Town. Genetic characterisaton of Rhodococcus rhodochrous ATCC BAA-870 with emphasis on nitrile hydrolysing enzymes. Retrieved from[Link]

Sources

Comparative

A Researcher's Guide to Comparing the Bioavailability of Salt Forms of 2-(Methylamino)pentanenitrile

In early-phase drug development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that can profoundly impact its therapeutic efficacy and commercial viability...

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Author: BenchChem Technical Support Team. Date: March 2026

In early-phase drug development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that can profoundly impact its therapeutic efficacy and commercial viability. For an amine-containing compound such as 2-(Methylamino)pentanenitrile, the conversion of the free base into a salt is a common strategy to enhance its physicochemical properties, most notably its aqueous solubility and dissolution rate, which are often prerequisites for acceptable oral bioavailability.

This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to systematically evaluate and compare the bioavailability of various salt forms of 2-(Methylamino)pentanenitrile. We will delve into the underlying scientific principles, provide detailed experimental protocols, and offer insights into data interpretation, empowering your team to make data-driven decisions in the salt selection process.

Part 1: The Rationale for Salt Selection and Initial Physicochemical Profiling

The journey begins with a thorough understanding of the parent molecule, 2-(Methylamino)pentanenitrile. As a secondary amine, it possesses a basic nitrogen atom that is readily protonated to form a salt. The inherent properties of the free base will dictate the necessity and strategy for salt formation.

A critical first step is to determine the pKa of the 2-(methylamino) group. This value is fundamental to understanding how the ionization state of the molecule, and thus its solubility, will change across the physiological pH range of the gastrointestinal (GI) tract (pH 1.2 to 6.8). Compounds with low solubility in the acidic environment of the stomach or the more neutral environment of the small intestine are prime candidates for salt formation to improve their dissolution and subsequent absorption.

Key Physicochemical Parameters of the Free Base:
ParameterExperimental MethodRationale
pKa Potentiometric titration or UV-spectrophotometryDetermines the pH at which the compound is 50% ionized. Essential for predicting solubility across the GI tract.
Aqueous Solubility Shake-flask method at various pH values (e.g., 1.2, 4.5, 6.8)Establishes a baseline for the solubility of the free base and identifies pH-dependent solubility limitations.
LogP/LogD Shake-flask method or HPLC-based methodsMeasures the lipophilicity of the compound, which influences its ability to permeate the gut wall. LogD at relevant pH values is particularly informative.

Part 2: Strategic Selection of Counter-ions and Salt Synthesis

The choice of counter-ion is a strategic decision based on the physicochemical properties of the free base and the desired characteristics of the final salt form. For a basic compound like 2-(Methylamino)pentanenitrile, acidic counter-ions are used. A screening of pharmaceutically acceptable counter-ions is recommended.

Table of Potential Counter-ions for 2-(Methylamino)pentanenitrile:

Counter-ionAcidPotential Advantages
Hydrochloride (HCl) Hydrochloric AcidCommon, low molecular weight, often crystalline.
Sulfate (H₂SO₄) Sulfuric AcidCan form stable salts, potentially less hygroscopic than HCl.
Mesylate (CH₃SO₃H) Methanesulfonic AcidGood for forming crystalline, non-hygroscopic salts.
Tartrate (C₄H₆O₆) Tartaric AcidCan offer multiple salt stoichiometries and may resolve enantiomers.
Citrate (C₆H₈O₇) Citric AcidGenerally regarded as safe (GRAS), can form stable salts.
General Protocol for Salt Synthesis:
  • Dissolve 1 molar equivalent of 2-(Methylamino)pentanenitrile free base in a suitable organic solvent (e.g., isopropanol, acetone).

  • Add a solution of 1 to 1.1 molar equivalents of the selected acid in the same solvent dropwise while stirring.

  • Allow the salt to precipitate. The process may be aided by cooling or the addition of an anti-solvent.

  • Collect the solid by filtration, wash with the solvent, and dry under vacuum.

  • Characterize the resulting salt form using techniques such as X-ray powder diffraction (XRPD) to assess crystallinity, differential scanning calorimetry (DSC) to determine the melting point, and thermogravimetric analysis (TGA) to evaluate hygroscopicity.

Part 3: Comparative Experimental Workflow for Bioavailability Assessment

A multi-tiered approach, combining in vitro characterization with in vivo pharmacokinetic studies, is essential for a robust comparison of the selected salt forms.

A. In Vitro Dissolution and Solubility Studies

These studies provide the first indication of how the different salt forms might behave in the GI tract.

Experimental Protocol: pH-Dependent Solubility Assessment

  • Add an excess amount of each salt form to separate vials containing buffers at different pH values (e.g., 1.2, 4.5, and 6.8) to simulate the GI tract.

  • Agitate the vials at a constant temperature (e.g., 37°C) for a predetermined time (e.g., 24-48 hours) to reach equilibrium.

  • Filter the samples to remove undissolved solid.

  • Analyze the concentration of dissolved 2-(Methylamino)pentanenitrile in the filtrate using a validated analytical method such as HPLC-UV.

Experimental Protocol: Intrinsic Dissolution Rate (IDR)

  • Prepare compacts of each salt form with a known surface area using a hydraulic press.

  • Place the compact in a dissolution apparatus (e.g., USP Apparatus 2) containing a fixed volume of dissolution medium at 37°C.

  • Stir the medium at a constant rate.

  • Withdraw samples at predetermined time intervals.

  • Analyze the concentration of 2-(Methylamino)pentanenitrile in each sample to determine the rate of dissolution per unit area.

B. In Vivo Pharmacokinetic Study in a Rodent Model

The definitive assessment of oral bioavailability comes from in vivo studies. The Sprague-Dawley rat is a commonly used and well-characterized model for such studies.

Experimental Workflow for a Comparative Pharmacokinetic Study

G cluster_0 Pre-Study Phase cluster_1 Dosing Phase cluster_2 Sampling Phase cluster_3 Analysis Phase A Acclimatize Sprague-Dawley Rats (n=5 per group) B Fast animals overnight (with water ad libitum) A->B C Prepare dosing formulations of each salt form in a suitable vehicle (e.g., water, 0.5% methylcellulose) B->C Start of Experiment D Administer a single oral dose (e.g., 10 mg/kg) via gavage C->D E Collect blood samples (e.g., via tail vein or saphenous vein) at pre-defined time points D->E Post-Dosing F Time points: 0, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours E->F G Process blood to plasma (centrifugation) and store at -80°C F->G H Quantify 2-(Methylamino)pentanenitrile in plasma samples using a validated LC-MS/MS method G->H Bioanalysis I Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) H->I J Statistically compare parameters between salt forms I->J G cluster_0 Physicochemical Properties cluster_1 Pharmacokinetic Outcome cluster_2 Final Decision A High Solubility E High Cmax & Low Tmax (Fast Absorption) A->E F High AUC (High Extent of Absorption) A->F B High Dissolution Rate B->E B->F C Good Crystallinity G Optimal Salt Form Selected for Development C->G Manufacturing & Stability Considerations D Low Hygroscopicity D->G Manufacturing & Stability Considerations E->G F->G

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(Methylamino)pentanenitrile hydrochloride

Handling 2-(Methylamino)pentanenitrile Hydrochloride: A Definitive Safety and Operational Guide As a Senior Application Scientist, I frequently observe that the handling of amine hydrochloride salts—particularly those co...

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Author: BenchChem Technical Support Team. Date: March 2026

Handling 2-(Methylamino)pentanenitrile Hydrochloride: A Definitive Safety and Operational Guide

As a Senior Application Scientist, I frequently observe that the handling of amine hydrochloride salts—particularly those containing nitrile functional groups—is often underestimated in laboratory settings. 2-(Methylamino)pentanenitrile hydrochloride (CAS: 1672675-22-7) is a highly valuable building block in pharmaceutical synthesis and drug development [1]. However, its dual chemical nature as both an aminonitrile and a hydrochloride salt presents specific operational hazards, including acute toxicity, respiratory irritation, and complex disposal requirements[1, 9].

This guide provides a self-validating, step-by-step protocol for the safe handling, personal protective equipment (PPE) utilization, and logistical disposal of this compound.

Mechanistic Hazard Analysis: Understanding the "Why"

To establish a culture of safety, we must first understand the causality behind the experimental risks. 2-(Methylamino)pentanenitrile hydrochloride is not just a toxic chemical; its physical state dictates its hazard profile.

  • The Dust Hazard: As a hydrochloride salt, this compound typically presents as a fine, crystalline powder. These particles are highly susceptible to static cling and aerosolization. Mechanical agitation (e.g., rapid weighing or transferring) can easily generate an invisible cloud of inhalable dust [2, 6].

  • Chemical Reactivity: Nitriles are generally stable, but aminonitriles can be reactive under extreme conditions. Exposure to strong bases can deprotonate the salt, releasing the freebase aminonitrile, which is highly permeable to skin. Furthermore, thermal decomposition (e.g., during a fire) will release highly toxic fumes, including hydrogen chloride (HCl), nitrogen oxides (NOx), and carbon oxides (COx) [7, 9].

HazardMechanism Chem 2-(Methylamino)pentanenitrile HCl (Solid Powder) Dust Airborne Dust Generation Chem->Dust Mechanical Agitation Base Exposure to Strong Bases Chem->Base Chemical Incompatibility Heat Thermal Decomposition Chem->Heat Fire/High Heat Inhalation Respiratory Tract Irritation/Toxicity Dust->Inhalation Freebase Release of Free Aminonitrile Base->Freebase ToxicGas Toxic Fumes (HCl, NOx, COx) Heat->ToxicGas

Figure 1: Mechanistic hazard pathways for 2-(Methylamino)pentanenitrile hydrochloride.

Core Personal Protective Equipment (PPE) Matrix

Selecting the right PPE is not a regulatory formality; it is a critical barrier against the specific physicochemical properties of the compound. Below is the mandatory PPE matrix for handling this chemical.

PPE CategorySpecificationMechanistic Justification
Hand Protection Nitrile gloves (Double-gloved)Nitrile provides broad chemical resistance. Double gloving prevents breakthrough from prolonged exposure to aminonitriles and allows safe removal of the outer layer if contaminated [8].
Eye Protection Splash-proof safety goggles (EN166/NIOSH)Prevents fine hydrochloride dust and accidental liquid splashes from contacting ocular mucosa [6]. Safety glasses with side shields are insufficient for fine powders.
Respiratory N95 or P100 (EN 143 P1/P3) Particulate RespiratorHydrochloride salts easily aerosolize. A respirator is strictly required if handling the powder outside of a certified fume hood [2, 6].
Body Protection Flame-resistant lab coat, closed-toe shoesPrevents dermal accumulation of chemical dust and protects against secondary thermal hazards [7, 8].

Operational Workflow: Step-by-Step Methodology

To ensure a self-validating system, every operational step must include a verification check. Do not proceed to the next step unless the current step is validated.

Step 1: Pre-Operation Validation

  • Fume Hood Check: Verify that the chemical fume hood has a face velocity between 80-100 feet per minute (fpm). Validation Check: Tape a small piece of tissue paper to the bottom of the sash; it should pull inward steadily.

  • PPE Donning: Equip the PPE outlined in the matrix above. Ensure the inner nitrile glove is tucked under the lab coat cuff, and the outer glove goes over the cuff.

Step 2: Weighing and Transfer (The "Static-Free" Method)

  • Static Mitigation: Wipe the exterior of the chemical container and the analytical balance with an anti-static cloth. Hydrochloride salts hold static charge, which can cause the powder to "jump" and aerosolize.

  • Transfer: Use a clean, grounded metal spatula (avoid plastic spatulas which generate static). Slowly transfer the 2-(Methylamino)pentanenitrile hydrochloride into an anti-static weigh boat.

  • Containment: Immediately cap the source bottle. Transfer the weigh boat directly to the reaction vessel inside the fume hood.

Step 3: Decontamination and Spill Response

  • Routine Cleanup: After transfer, wipe down the balance and fume hood surface with a damp (not soaking) disposable cloth. Water effectively dissolves the hydrochloride salt, preventing residual dust accumulation [4].

  • Spill Protocol: If a spill occurs, do not dry sweep [2]. Dry sweeping aerosolizes the toxic powder. Instead, gently cover the spill with absorbent paper dampened with water or a suitable solvent, carefully scoop it into a hazardous waste container, and wash the area thoroughly [7, 8].

Workflow Start Pre-Operation: Verify Fume Hood & PPE Weighing Weighing & Transfer (Inside Fume Hood) Start->Weighing Reaction Reaction Setup (Closed System) Weighing->Reaction Spill Spill Detected? Reaction->Spill SpillProtocol Execute Spill Protocol Spill->SpillProtocol Yes Cleanup Decontamination & Waste Segregation Spill->Cleanup No SpillProtocol->Cleanup Disposal Hazardous Waste Disposal Cleanup->Disposal

Figure 2: Self-validating operational workflow for handling hazardous hydrochloride salts.

Logistical Disposal Plan

Improper disposal of nitrile compounds and contaminated PPE is a severe regulatory and environmental violation. Follow this logistical plan to ensure absolute compliance.

A. Chemical Waste Disposal

  • Segregation: Isolate 2-(Methylamino)pentanenitrile hydrochloride waste from strong oxidizers and strong bases to prevent exothermic reactions or the release of freebase amines [9].

  • Packaging: Place the chemical waste in a UN-approved, clearly labeled, sealable container (e.g., a high-density polyethylene drum) [4].

  • Vendor Handoff: Arrange for collection by a licensed hazardous waste disposal company. Provide them with the exact CAS number (1672675-22-7) and note that it is an amine hydrochloride salt [5].

B. Contaminated PPE Disposal (Nitrile Gloves)

  • Classification: Nitrile gloves contaminated with this chemical cannot be disposed of in general waste or standard recycling streams [3]. They are classified as hazardous chemical waste.

  • Removal Technique: Remove the outer gloves using the "glove-in-glove" technique to ensure the contaminated exterior never touches your skin.

  • Containment: Place the contaminated gloves into a designated hazardous waste bin (often a white drum with a red lid, specifically marked for chemically contaminated solids) [4].

  • Destruction: The collected gloves and solid waste must be sent for high-temperature incineration at a specialized facility, which safely destroys the nitrile material and the chemical residue without releasing toxic gases into the environment [3, 5].

References

  • How to Dispose of Nitrile Gloves? Earth Safe PPE. [Link]

  • Hazardous Waste Procedure. University of Oxford. [Link]

  • SAFETY DATA SHEETS. Sangon. [Link]

  • 2-Amino-2-methylbutyronitrile. PubChem. [Link]

Retrosynthesis Analysis

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